3-Hydroxyisoheptadecanoyl-CoA
Description
Properties
Molecular Formula |
C38H68N7O18P3S |
|---|---|
Molecular Weight |
1036.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-15-methylhexadecanethioate |
InChI |
InChI=1S/C38H68N7O18P3S/c1-25(2)14-12-10-8-6-5-7-9-11-13-15-26(46)20-29(48)67-19-18-40-28(47)16-17-41-36(51)33(50)38(3,4)22-60-66(57,58)63-65(55,56)59-21-27-32(62-64(52,53)54)31(49)37(61-27)45-24-44-30-34(39)42-23-43-35(30)45/h23-27,31-33,37,46,49-50H,5-22H2,1-4H3,(H,40,47)(H,41,51)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)/t26?,27-,31-,32-,33+,37-/m1/s1 |
InChI Key |
UXWUSXRGWGOULX-JKWRZQDASA-N |
Origin of Product |
United States |
Foundational & Exploratory
3-Hydroxyisoheptadecanoyl-CoA: A Technical Guide to its Discovery, Isolation, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Hydroxyisoheptadecanoyl-CoA, a methyl-branched long-chain fatty acyl-CoA. While the specific initial discovery and isolation of this exact molecule are not prominently documented in scientific literature, its existence and properties can be understood within the broader context of the discovery of fatty acid β-oxidation and the characterization of its intermediates. This document outlines its likely metabolic role, methods for its synthesis and isolation based on established protocols for similar molecules, and its significance in biochemical research.
Contextual Discovery and Metabolic Role
The discovery of 3-hydroxyacyl-CoA intermediates is intrinsically linked to the elucidation of the fatty acid β-oxidation pathway. This metabolic process, primarily occurring in the mitochondria, involves a cyclical series of four reactions that sequentially shorten a fatty acyl-CoA molecule, releasing acetyl-CoA in each cycle.
This compound is understood to be an intermediate in the β-oxidation of isoheptadecanoic acid, a 17-carbon branched-chain fatty acid. The "iso" designation indicates a methyl group on the antepenultimate carbon. The presence of this methyl branch influences its metabolism.
Metabolic Pathway Significance
3-Hydroxyacyl-CoAs are central to the third step of the β-oxidation cycle, catalyzed by 3-hydroxyacyl-CoA dehydrogenase enzymes.[1] This step involves the oxidation of the hydroxyl group at the β-carbon (C3) to a keto group, a crucial reaction for the subsequent cleavage of the acyl chain.
Below is a diagram illustrating the β-oxidation pathway, highlighting the position of 3-hydroxyacyl-CoA intermediates.
Figure 1: The Fatty Acid β-Oxidation Cycle.
Physicochemical and Biochemical Data
| Property | This compound (Predicted/Inferred) | (S)-3-hydroxydecanoyl-CoA (Reference) |
| Molecular Formula | C₃₈H₆₈N₇O₁₈P₃S | C₃₁H₅₄N₇O₁₈P₃S |
| Monoisotopic Mass | 1035.3554 g/mol | 937.246 g/mol |
| ChEBI ID | CHEBI:72003 | CHEBI:74404 |
| Metabolic Role | Intermediate in branched-chain fatty acid β-oxidation | Intermediate in straight-chain fatty acid β-oxidation |
Experimental Protocols
Due to the lack of specific literature on the isolation of this compound from biological sources, this section details general methodologies for the chemical synthesis, enzymatic synthesis, and purification of long-chain acyl-CoAs, which can be adapted for the target molecule.
Chemo-Enzymatic Synthesis
A robust method for synthesizing a variety of acyl-CoAs involves a combination of chemical acylation and enzymatic steps. This approach is often more specific and yields purer products than purely chemical methods. A general workflow is presented below.
Figure 2: General Workflow for Chemo-Enzymatic Synthesis.
Protocol for Chemical Synthesis (Mixed Anhydride (B1165640) Method):
This method is suitable for the synthesis of a wide range of acyl-CoAs.
-
Activation of the Carboxylic Acid:
-
Dissolve 3-hydroxyisoheptadecanoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0°C.
-
Add a slight molar excess of a base (e.g., triethylamine), followed by an activating agent such as isobutyl chloroformate, to form a mixed anhydride.
-
Stir the reaction at 0°C for 30-60 minutes.
-
-
Acylation of Coenzyme A:
-
Prepare a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., 0.5 M NaHCO₃, pH 8.0).
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, while maintaining the pH at ~8.0.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the resulting this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).
-
Monitor the elution profile at 260 nm (adenine moiety of CoA).
-
-
Verification:
Isolation from Biological Samples (General Procedure)
Isolating specific acyl-CoAs from tissues or cells is challenging due to their low abundance and instability. The following is a general protocol that can be adapted.
-
Sample Preparation:
-
Flash-freeze the biological sample (e.g., liver tissue, cultured cells) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in an extraction buffer (e.g., 10% trichloroacetic acid or a solvent mixture like isopropanol/acetonitrile/water).
-
-
Extraction:
-
Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) and then with an aqueous buffer.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove hydrophilic impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
-
Analysis and Quantification:
-
Analyze the eluted fraction using LC-MS/MS.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and characteristic fragment ions of this compound.
-
Analytical Techniques
The primary method for the analysis and quantification of acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
| Technique | Description | Key Parameters |
| LC-MS/MS | Provides high sensitivity and specificity for the detection and quantification of low-abundance metabolites in complex biological matrices. | Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs. Mass Analyzer: Triple quadrupole for MRM experiments. MRM Transitions: Specific parent ion (M+H)⁺ to fragment ion transitions are monitored for identification and quantification. |
| HPLC | Used for the purification of synthesized acyl-CoAs and for separation prior to mass spectrometric analysis. | Column: Reverse-phase C18. Mobile Phase: Gradient elution with an organic solvent (e.g., acetonitrile) and an aqueous buffer. Detection: UV absorbance at 260 nm. |
Conclusion and Future Directions
This compound is a relevant, albeit not extensively studied, intermediate in the metabolism of branched-chain fatty acids. While its specific discovery is not well-documented, its role can be inferred from the well-established pathway of fatty acid β-oxidation. The methodologies for the synthesis, isolation, and analysis of other long-chain acyl-CoAs provide a solid foundation for researchers interested in studying this particular molecule.
Future research could focus on:
-
The enzymatic kinetics of 3-hydroxyacyl-CoA dehydrogenases with this compound as a substrate.
-
The role of this and other branched-chain acyl-CoA intermediates in metabolic regulation and signaling.
-
Its potential as a biomarker for inborn errors of metabolism related to branched-chain fatty acid oxidation.
This guide provides the necessary foundational knowledge and experimental frameworks for scientists and drug development professionals to further investigate the significance of this compound.
References
An In-depth Technical Guide on the Core Biochemical Properties of 3-Hydroxyisoheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental biochemical properties of 3-Hydroxyisoheptadecanoyl-CoA, a methyl-branched long-chain fatty acyl-CoA. Given the limited direct research on this specific molecule, this document synthesizes information from closely related compounds and metabolic pathways to offer a robust framework for its study and potential therapeutic applications.
Core Biochemical Properties
This compound is a derivative of heptadecanoic acid, an odd-chain fatty acid with a methyl branch. Its core biochemical identity is defined by its chemical structure and its role as an intermediate in fatty acid metabolism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C38H68N7O18P3S | ChEBI[1] |
| Average Molecular Weight | 1035.97 g/mol | MedChemExpress, ChEBI[1][2] |
| Monoisotopic Mass | 1035.35544 Da | ChEBI[1] |
| Physical State | Solid (Predicted) | General knowledge of similar long-chain acyl-CoAs |
| Solubility | Soluble in aqueous solutions (Predicted) | General knowledge of acyl-CoAs |
| Melting Point | Not Available | |
| Boiling Point | Not Available |
Metabolic Significance and Pathways
This compound is primarily understood as an intermediate in the metabolism of iso-fatty acids. Its presence suggests activity within fatty acid oxidation (beta-oxidation) or fatty acid synthesis (elongation) pathways.
In the mitochondrial matrix, the breakdown of fatty acids for energy production occurs via beta-oxidation. For an iso-fatty acid like isoheptadecanoic acid, this compound would be a key intermediate. The process involves a cycle of four enzymatic reactions.
The conversion of this compound in beta-oxidation is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. This enzyme oxidizes the hydroxyl group at the beta-carbon (C3) to a keto group, yielding 3-ketoisoheptadecanoyl-CoA and reducing NAD+ to NADH. This is a critical step in the energy-yielding process of fatty acid catabolism.
Conversely, in the endoplasmic reticulum and mitochondria, fatty acid chains can be elongated. In this anabolic pathway, a 3-hydroxyacyl-CoA intermediate is formed through the reduction of a 3-ketoacyl-CoA. Subsequently, the 3-hydroxyacyl-CoA is dehydrated to an enoyl-CoA, which is then further reduced to a saturated acyl-CoA, now two carbons longer. Therefore, this compound could also be a transient species in the synthesis of longer iso-fatty acids.
Diagram 1: Role of this compound in Fatty Acid Beta-Oxidation
Caption: Mitochondrial beta-oxidation spiral showing the formation and conversion of this compound.
Research in myxobacteria has indicated that iso-even fatty acids can be synthesized from iso-odd fatty acids through an alpha-oxidation pathway. This suggests a potential route for the formation of the isoheptadecanoyl precursor itself, which would then enter the metabolic pathways described above.
Diagram 2: Hypothetical Metabolic Fate of this compound
Caption: Dual role of this compound in anabolic and catabolic pathways.
Potential Signaling Roles
While no direct signaling function has been attributed to this compound, fatty acids and their CoA esters are known to act as signaling molecules. They can modulate the activity of various nuclear receptors and transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose homeostasis. It is plausible that this compound, or its corresponding free fatty acid, could interact with these receptors to influence gene expression related to lipid metabolism.
Diagram 3: Potential Signaling Cascade of Fatty Acyl-CoAs
Caption: Hypothetical signaling role of the free fatty acid derived from this compound.
Experimental Protocols
The following sections outline generalized methodologies that can be adapted for the study of this compound.
A chemo-enzymatic approach is often employed for the synthesis of long-chain acyl-CoAs.
Objective: To synthesize this compound from 3-hydroxyisoheptadecanoic acid.
Materials:
-
3-hydroxyisoheptadecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or a chemical coupling agent (e.g., N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide)
-
ATP (for enzymatic synthesis)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Organic solvents (for chemical synthesis and purification)
-
Solid-phase extraction (SPE) cartridges or HPLC for purification
Enzymatic Synthesis Protocol:
-
Dissolve 3-hydroxyisoheptadecanoic acid in an appropriate solvent.
-
In a reaction vessel, combine the reaction buffer, CoA, ATP, MgCl2, and the dissolved 3-hydroxyisoheptadecanoic acid.
-
Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the product using SPE or preparative HPLC.
Chemical Synthesis Protocol:
-
Activate the carboxylic acid group of 3-hydroxyisoheptadecanoic acid using a coupling agent.
-
React the activated acid with the thiol group of Coenzyme A in an appropriate organic solvent.
-
Monitor the reaction until completion.
-
Purify the resulting this compound by precipitation and/or chromatography.
Objective: To detect and quantify this compound in biological samples.
Method 1: Enzymatic Assay This method relies on the enzymatic conversion of the target molecule and the spectrophotometric or fluorometric detection of a product.
-
Extract acyl-CoAs from the tissue or cell sample using a suitable method (e.g., chloroform/methanol extraction).
-
In a reaction cuvette, combine the extracted acyl-CoAs with a buffer, NAD+, and 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance or fluorescence due to the production of NADH.
-
Quantify the amount of this compound by comparing the rate of NADH production to a standard curve generated with a known concentration of a similar 3-hydroxyacyl-CoA.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides high sensitivity and specificity for the analysis of acyl-CoAs.
-
Extract acyl-CoAs from the biological sample.
-
Separate the extracted acyl-CoAs using reverse-phase HPLC.
-
Detect the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of this compound.
-
Quantify the molecule by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte).
Diagram 4: Experimental Workflow for the Analysis of this compound
References
The Enigmatic Role of 3-Hydroxyisoheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisoheptadecanoyl-CoA is a methyl-branched, long-chain 3-hydroxy fatty acyl-CoA. While specific research on this particular molecule is limited, its structure suggests a significant, albeit under-investigated, role in cellular metabolism, particularly in the context of branched-chain fatty acid oxidation. This technical guide synthesizes the current understanding of the broader class of branched-chain 3-hydroxyacyl-CoAs to infer the likely biological functions, metabolic pathways, and potential clinical relevance of this compound. This document will delve into its presumed role as an intermediate in fatty acid metabolism, its potential impact on cell membrane dynamics, and its association with certain metabolic disorders. Detailed methodologies for the analysis of related compounds are also provided to facilitate further research into this intriguing molecule.
Introduction: The Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs), such as isoheptadecanoic acid, are integral components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity.[1] In higher organisms, BCFAs are obtained through diet and the breakdown of dietary lipids. The metabolism of these fatty acids is essential for cellular energy homeostasis. This compound is a key intermediate in the catabolism of isoheptadecanoic acid.
Presumed Metabolic Role: An Intermediate in Beta-Oxidation
The primary biological role of this compound is believed to be as an intermediate in the mitochondrial beta-oxidation of isoheptadecanoic acid. This metabolic pathway breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.
The metabolism of isoheptadecanoyl-CoA is expected to follow the canonical steps of beta-oxidation:
-
Dehydrogenation: Isoheptadecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form an enoyl-CoA intermediate.
-
Hydration: An enoyl-CoA hydratase catalyzes the addition of a water molecule to the double bond, forming this compound.
-
Dehydrogenation: this compound is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to produce 3-ketoisoheptadecanoyl-CoA.[2]
-
Thiolytic Cleavage: A thiolase cleaves 3-ketoisoheptadecanoyl-CoA to yield acetyl-CoA and a shortened branched-chain acyl-CoA, which continues through the beta-oxidation spiral.
Diagram of the Presumed Beta-Oxidation Pathway
References
Unraveling the Synthesis of 3-Hydroxyisoheptadecanoyl-CoA in Mammals: A Technical Guide
For Immediate Release
[City, State] – [Date] – While a dedicated, multi-step "3-Hydroxyisoheptadecanoyl-CoA synthesis pathway" is not a recognized metabolic route in mammals, the formation of this branched-chain 3-hydroxy fatty acyl-CoA is mechanistically plausible as an intermediate in the broader metabolism of isoheptadecanoic acid. This technical guide consolidates the current understanding of the potential enzymatic steps involved, presenting a hypothetical pathway based on the known functions of mammalian fatty acid metabolizing enzymes. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its implications in health and disease.
Introduction: The Enigmatic Origin of a Branched-Chain Hydroxy Fatty Acyl-CoA
This compound is a C17 iso-branched fatty acyl-CoA with a hydroxyl group at the beta-position (C3). Unlike the well-characterized alpha-oxidation pathway for branched-chain fatty acids, which involves hydroxylation at the alpha-position (C2), the synthesis of a 3-hydroxy variant suggests the involvement of a different set of enzymes. Isoheptadecanoic acid, the precursor fatty acid, is primarily derived from dietary sources, particularly ruminant fats. Its metabolism is of growing interest due to the emerging roles of branched-chain fatty acids in cellular signaling and disease.
This guide will explore the most probable enzymatic reactions leading to the formation of this compound: the desaturation of isoheptadecanoyl-CoA followed by the hydration of the resulting enoyl-CoA intermediate.
Proposed Biosynthetic Route
The formation of this compound is hypothesized to occur in two main steps, starting from the activated form of isoheptadecanoic acid, isoheptadecanoyl-CoA.
Step 1: Desaturation of Isoheptadecanoyl-CoA
The initial step would involve the introduction of a double bond into the isoheptadecanoyl-CoA molecule to form isoheptadecenoyl-CoA. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases .
-
Enzyme Family: Stearoyl-CoA desaturases (SCDs) are the primary enzymes responsible for introducing a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs in mammals. While their primary substrates are palmitoyl-CoA and stearoyl-CoA, the substrate specificity of these enzymes for branched-chain fatty acyl-CoAs is an area of active investigation.
-
Reaction: The desaturation reaction requires molecular oxygen and a source of electrons, typically provided by NADH via a cytochrome b5-mediated electron transport chain.
Step 2: Hydration of Isoheptadecenoyl-CoA
The subsequent and final step in the proposed synthesis is the hydration of the double bond in isoheptadecenoyl-CoA to yield this compound. This reaction is catalyzed by enoyl-CoA hydratases .
-
Enzyme Family: Enoyl-CoA hydratases are key enzymes in the beta-oxidation pathway of fatty acids. They catalyze the stereospecific addition of a water molecule across the double bond of a trans-2-enoyl-CoA. Mammals possess several isoforms of enoyl-CoA hydratase with varying substrate specificities for fatty acyl chain length.
-
Reaction: The hydration of the enoyl-CoA intermediate would result in the formation of the 3-hydroxyacyl-CoA product. The stereochemistry of the resulting hydroxyl group would depend on the specific enoyl-CoA hydratase isoform involved.
The proposed pathway is a logical inference based on established enzymatic reactions in fatty acid metabolism. However, direct experimental evidence for each step with isoheptadecanoyl-CoA as the substrate in mammalian systems is currently limited.
Quantitative Data
Quantitative data on the kinetics of mammalian desaturases and hydratases with branched-chain substrates are scarce. The following table summarizes general kinetic parameters for related enzymes with their preferred, straight-chain substrates to provide a comparative context.
| Enzyme Family | Enzyme Example | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Fatty Acyl-CoA Desaturase | Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA | 1.5 - 5 | 5 - 15 | [General literature values] |
| Enoyl-CoA Hydratase | Crotonase (Short-chain enoyl-CoA hydratase) | Crotonyl-CoA | 20 - 50 | >1000 | [General literature values] |
| Enoyl-CoA Hydratase | Long-chain enoyl-CoA hydratase | trans-2-Hexadecenoyl-CoA | 5 - 15 | 100 - 500 | [General literature values] |
Note: These values are approximate and can vary significantly depending on the specific enzyme isoform, tissue source, and assay conditions.
Experimental Protocols
Investigating the proposed synthesis of this compound requires specific experimental approaches to demonstrate the activity of desaturases and hydratases on branched-chain substrates.
Fatty Acyl-CoA Desaturase Assay with a Branched-Chain Substrate
This protocol is adapted from methods used for straight-chain fatty acyl-CoA desaturases and is designed to detect the conversion of isoheptadecanoyl-CoA to isoheptadecenoyl-CoA.
Objective: To determine if mammalian microsomal preparations can desaturate isoheptadecanoyl-CoA.
Materials:
-
Microsomal fraction isolated from mammalian liver or other relevant tissue.
-
Isoheptadecanoyl-CoA (substrate).
-
NADH.
-
ATP.
-
Coenzyme A.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing 2.5 mM MgCl2).
-
Quenching solution (e.g., 10% KOH in methanol).
-
Internal standard (e.g., a C19:0 fatty acid methyl ester).
-
Reagents for fatty acid methyl ester (FAME) derivatization (e.g., BF3-methanol).
-
Organic solvents (hexane, methanol, chloroform).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Enzyme Preparation: Isolate microsomes from the tissue of interest using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, Coenzyme A, NADH, and BSA.
-
Substrate Addition: Add isoheptadecanoyl-CoA to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of the microsomal protein.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding the quenching solution. Saponify the lipids by heating at 80°C for 1 hour.
-
Derivatization: Acidify the mixture and extract the fatty acids. Convert the fatty acids to their methyl esters (FAMEs) using a suitable derivatization agent like BF3-methanol.
-
Analysis: Analyze the FAMEs by GC-MS. Identify and quantify the amount of isoheptadecenoic acid methyl ester formed relative to the internal standard.
Enoyl-CoA Hydratase Assay with a Branched-Chain Substrate
This spectrophotometric assay measures the hydration of an enoyl-CoA by monitoring the decrease in absorbance at 263 nm, which is characteristic of the trans-2-enoyl-CoA double bond.
Objective: To measure the activity of a purified enoyl-CoA hydratase or a cell lysate on a synthesized isoheptadecenoyl-CoA substrate.
Materials:
-
Purified enoyl-CoA hydratase or cell/tissue lysate.
-
Synthesized isoheptadecenoyl-CoA (substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing a detergent like Triton X-100 to aid substrate solubility).
-
UV-transparent cuvettes.
-
Spectrophotometer capable of reading at 263 nm.
Procedure:
-
Substrate Preparation: Synthesize and purify isoheptadecenoyl-CoA. Determine its concentration spectrophotometrically using a known extinction coefficient for a similar enoyl-CoA.
-
Reaction Setup: In a cuvette, add the assay buffer.
-
Substrate Addition: Add a known concentration of isoheptadecenoyl-CoA to the cuvette and mix.
-
Baseline Reading: Measure the initial absorbance at 263 nm.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme or cell lysate to the cuvette.
-
Monitoring the Reaction: Continuously monitor the decrease in absorbance at 263 nm over time.
-
Calculation of Activity: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the enoyl-CoA substrate. One unit of enzyme activity is typically defined as the amount of enzyme that hydrates 1 µmol of substrate per minute.
Visualizations
To aid in the conceptual understanding of the proposed pathway and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed enzymatic pathway for the synthesis of this compound.
Caption: Experimental workflow for the fatty acyl-CoA desaturase assay.
Caption: Experimental workflow for the enoyl-CoA hydratase assay.
Conclusion and Future Directions
The synthesis of this compound in mammals, while not following a dedicated pathway, is a plausible outcome of the metabolism of dietary isoheptadecanoic acid. The proposed two-step mechanism involving fatty acyl-CoA desaturase and enoyl-CoA hydratase provides a strong foundation for future research.
Key areas for future investigation include:
-
Substrate Specificity Studies: Detailed kinetic analysis of mammalian desaturases and hydratases with a range of branched-chain fatty acyl-CoAs is crucial to validate the proposed pathway.
-
Metabolomic Analysis: Targeted metabolomic studies in mammalian cells and tissues cultured with isoheptadecanoic acid could provide direct evidence for the formation of this compound and its potential downstream metabolites.
-
Physiological Relevance: Understanding the biological role of this compound, if formed in vivo, will be critical. This includes investigating its potential involvement in signaling pathways, membrane composition, and its association with metabolic diseases.
This technical guide serves as a starting point for the scientific community to explore the metabolism of iso-branched-chain fatty acids and to elucidate the existence and significance of their hydroxylated metabolites.
Enzymatic Regulation of 3-Hydroxyisoheptadecanoyl-CoA Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisoheptadecanoyl-CoA is a C17 methyl-branched 3-hydroxyacyl-CoA intermediate that plays a role in branched-chain fatty acid metabolism. The cellular concentration of this metabolite is tightly controlled by the coordinated action of enzymes primarily within the mitochondrial fatty acid β-oxidation pathway. Understanding the enzymatic regulation of this compound is crucial for elucidating the metabolism of branched-chain fatty acids and its implications in various physiological and pathological states. This guide provides a comprehensive overview of the synthesis and degradation of this compound, the enzymes involved, their kinetic properties, and detailed experimental protocols for their study.
Metabolic Pathway of this compound
The levels of this compound are principally regulated by the enzymes of the mitochondrial β-oxidation spiral. As an odd-chain, branched-chain fatty acyl-CoA, its metabolism involves a series of enzymatic reactions that are analogous to those for straight-chain fatty acids, with some key differences in enzyme substrate specificity and the final degradation products.
The synthesis of this compound occurs through the hydration of trans-2-isoheptadecenoyl-CoA, a reaction catalyzed by enoyl-CoA hydratase. Conversely, its degradation is mediated by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes it to 3-ketoisoheptadecanoyl-CoA.
Signaling and Metabolic Workflow
Key Enzymes and Their Regulation
The flux through the β-oxidation pathway, and thus the concentration of this compound, is regulated by the activity of four key enzymes. While specific kinetic data for isoheptadecanoyl-CoA derivatives are limited, the substrate specificities of these enzymes for other branched-chain and odd-chain fatty acids provide valuable insights.
| Enzyme | EC Number | Substrate(s) | Product(s) | Activators | Inhibitors | Subcellular Location |
| Acyl-CoA Dehydrogenase (Branched-Chain Specific) | 1.3.8.x | Isoheptadecanoyl-CoA, FAD | trans-2-Isoheptadecenoyl-CoA, FADH2 | - | - | Mitochondria |
| Enoyl-CoA Hydratase | 4.2.1.17 | trans-2-Isoheptadecenoyl-CoA, H₂O | This compound | - | - | Mitochondria |
| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | This compound, NAD⁺ | 3-Ketoisoheptadecanoyl-CoA, NADH, H⁺ | - | High NADH/NAD⁺ ratio | Mitochondria |
| Thiolase | 2.3.1.16 | 3-Ketoisoheptadecanoyl-CoA, CoA-SH | Myristoyl-CoA, Propionyl-CoA | - | High Acetyl-CoA/CoA ratio[1] | Mitochondria |
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD⁺ solution (10 mM in water)
-
This compound (or a suitable analog like 3-hydroxyhexadecanoyl-CoA) solution (1 mM in water)
-
Purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD⁺ solution
-
50 µL of enzyme solution (mitochondrial extract or purified enzyme)
-
-
Incubate the mixture for 5 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding 20 µL of 1 mM this compound solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This assay measures the hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
trans-2-Isoheptadecenoyl-CoA (or a suitable analog like trans-2-hexadecenoyl-CoA) solution (0.25 mM in water)
-
Purified enoyl-CoA hydratase or mitochondrial extract
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
950 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
50 µL of enzyme solution
-
-
Equilibrate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 0.25 mM trans-2-isoheptadecenoyl-CoA solution.
-
Monitor the decrease in absorbance at 263 nm for 5-10 minutes.
-
Calculate the rate of substrate consumption using the appropriate molar extinction coefficient for the enoyl-CoA substrate.
LC-MS/MS Quantification of this compound
This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Internal standard (e.g., ¹³C-labeled 3-hydroxy-palmitoyl-CoA)
-
Acetonitrile, methanol, water (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer on ice.
-
Add a known amount of internal standard.
-
Precipitate proteins with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Perform solid-phase extraction to enrich for acyl-CoAs.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient of mobile phase A (e.g., water with ammonium hydroxide) and mobile phase B (e.g., acetonitrile) to separate the acyl-CoAs.
-
Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Experimental Workflow for LC-MS/MS Analysis
Conclusion
The enzymatic regulation of this compound levels is a critical aspect of branched-chain fatty acid metabolism, primarily governed by the enzymes of the mitochondrial β-oxidation pathway. The activity of these enzymes is influenced by substrate availability and allosteric regulation by key metabolic indicators such as the NADH/NAD⁺ and Acetyl-CoA/CoA ratios.[1] The methodologies presented in this guide provide a robust framework for researchers to investigate the intricate details of this compound metabolism and its role in health and disease. Further research focusing on the kinetic characterization of β-oxidation enzymes with branched-chain substrates will be instrumental in advancing our understanding of this important area of metabolism.
References
The Role of 3-Hydroxyisoheptadecanoyl-CoA in the Biosynthesis of Very Long-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 3-Hydroxyisoheptadecanoyl-CoA as a key intermediate in the biosynthesis of iso-heptadecanoic acid, a branched-chain very long-chain fatty acid (VLCFA). While the canonical fatty acid elongation machinery is responsible for its synthesis, the introduction of a branched-chain primer derived from amino acid catabolism dictates the formation of this specific iso-fatty acid. This document details the enzymatic steps, substrate specificities, and regulatory aspects of this pathway. Furthermore, it presents experimental protocols for the analysis of branched-chain fatty acid intermediates and discusses the potential physiological significance and signaling implications of the resulting iso-heptadecanoic acid.
Introduction to Very Long-Chain Fatty Acid (VLCFA) Biosynthesis
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. They are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and play crucial roles in various physiological processes such as skin barrier formation, myelin maintenance, and retinal function.[1] The synthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclical four-step elongation process that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.[1][2]
The four core enzymatic reactions in each elongation cycle are:
-
Condensation: Catalyzed by fatty acid elongases (ELOVLs).
-
Reduction: The reduction of the resulting 3-ketoacyl-CoA is carried out by a 3-ketoacyl-CoA reductase.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) catalyzes the removal of a water molecule.[3][4]
-
Reduction: A final reduction of the trans-2,3-enoyl-CoA is performed by a trans-2,3-enoyl-CoA reductase (TECR).[5][6][7]
Biosynthesis of Iso-Heptadecanoic Acid: The Central Role of this compound
Branched-chain fatty acids (BCFAs), such as iso-heptadecanoic acid, are synthesized using the same enzymatic machinery as straight-chain VLCFAs. The key determinant for the synthesis of a branched-chain fatty acid is the initial primer molecule that enters the elongation cycle.
The biosynthesis of iso-heptadecanoic acid (C17:0 iso) is initiated from isobutyryl-CoA, a catabolic product of the branched-chain amino acid valine. Isobutyryl-CoA is elongated through multiple cycles of the fatty acid elongation pathway. This compound is a specific intermediate that is formed during the final elongation cycle leading to the C17 iso-fatty acid.
The pathway for the formation of this compound is as follows:
-
Initiation: Isobutyryl-CoA serves as the primer.
-
Elongation Cycles: Isobutyryl-CoA undergoes six cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA.
-
Formation of the C15 precursor: After five elongation cycles, iso-pentadecanoyl-CoA (C15:0 iso) is formed.
-
Final Elongation Cycle:
-
Condensation: Iso-pentadecanoyl-CoA is condensed with malonyl-CoA by an ELOVL enzyme to form 3-keto-isoheptadecanoyl-CoA.
-
First Reduction: 3-keto-isoheptadecanoyl-CoA is then reduced by a 3-ketoacyl-CoA reductase to yield This compound .
-
The subsequent steps in the final cycle are the dehydration of this compound to isoheptadecenoyl-CoA, followed by a second reduction to produce iso-heptadecanoyl-CoA.
Enzymology of Branched-Chain Fatty Acid Elongation
While the core enzymes are the same, their efficiency and specificity with branched-chain substrates can vary.
-
Fatty Acid Elongases (ELOVLs): The substrate specificity of the seven mammalian ELOVL enzymes (ELOVL1-7) is a critical determinant of the final fatty acid product. ELOVL6 has been shown to mediate the elongation of anteiso-C15:0 to anteiso-C17:0, and ELOVL3 is active in the elongation of iso-C18:0 to iso-C20:0.[1] It is plausible that one or more ELOVLs with a preference for medium to long-chain acyl-CoAs are involved in the elongation cycles leading to iso-heptadecanoic acid.
-
3-Ketoacyl-CoA Reductase: This enzyme reduces the 3-keto group to a hydroxyl group. Its activity on branched-chain substrates is not extensively characterized but is considered to be a non-rate-limiting step in the elongation cycle.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): In humans, there are four HACD enzymes (HACD1-4).[3][4] HACD1 and HACD2 have been shown to have redundant functions and are active in a wide range of fatty acid elongation pathways, including those for saturated and monounsaturated fatty acids.[8] Their activity on branched-chain 3-hydroxyacyl-CoAs is presumed but not extensively quantified.
-
Trans-2,3-Enoyl-CoA Reductase (TECR): This enzyme catalyzes the final reduction step. Structural and biochemical studies of TECR homologues suggest that a hydrophobic channel plays a role in substrate specificity, which may accommodate branched-chain acyl-CoAs.[5][6][7][9]
Quantitative Data
| Enzyme | Substrate | Km | Vmax | Source |
| Human ELOVL6 | Hexadecanoyl-CoA (C16:0) | 1.22 µM | 0.79 pmol/min/µg | [10] |
| Human ELOVL6 | Malonyl-CoA | - | - | [1] |
| Rat Liver 3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain 3-hydroxyacyl-CoAs | Lower Km values compared to previously reported | Most active with medium-chain substrates | [11] |
Table 1: Representative Kinetic Data for Enzymes in Fatty Acid Elongation. Note: The data for ELOVL6 is for a straight-chain substrate, and the data for 3-hydroxyacyl-CoA dehydrogenase is for a mixture of straight-chain substrates. These values provide a baseline for understanding the potential kinetics with branched-chain intermediates.
Experimental Protocols
The study of this compound and its role in BCFA biosynthesis requires specialized experimental techniques.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of the enzymes involved in the conversion of this compound.
Protocol for 3-Hydroxyacyl-CoA Dehydratase Activity Assay:
-
Substrate Synthesis: this compound can be enzymatically synthesized from iso-pentadecanoyl-CoA and malonyl-CoA using purified elongase and 3-ketoacyl-CoA reductase enzymes, or chemically synthesized.
-
Enzyme Source: Microsomal fractions from cells or tissues expressing the HACD of interest (e.g., HACD1 or HACD2) are used as the enzyme source.
-
Reaction Mixture: The reaction buffer typically contains a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), the synthesized this compound substrate, and the microsomal preparation.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong acid or organic solvent. The product, isoheptadecenoyl-CoA, is then extracted.
-
Product Quantification: The amount of product formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of this compound in Biological Samples
Objective: To measure the intracellular concentration of this compound.
Protocol for LC-MS/MS Quantification:
-
Sample Preparation: Cells or tissues are rapidly harvested and quenched to halt metabolic activity. Acyl-CoAs are extracted using a suitable solvent system (e.g., acetonitrile (B52724)/water/formic acid).[12][13][14]
-
Internal Standard: A stable isotope-labeled internal standard of a structurally similar 3-hydroxyacyl-CoA is added to the sample to correct for extraction efficiency and matrix effects.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid.[15][16]
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[12][13][14]
Visualizations
Biosynthesis Pathway of Iso-Heptadecanoic Acid
Caption: Biosynthesis of iso-heptadecanoic acid.
Experimental Workflow for Quantification
Caption: Workflow for acyl-CoA quantification.
Potential Physiological Significance and Signaling
While a direct signaling role for this compound has not been established, the end-product, iso-heptadecanoic acid, and other odd-chain and branched-chain fatty acids have been implicated in various physiological and signaling processes.
-
Membrane Fluidity: The incorporation of branched-chain fatty acids into cellular membranes can influence membrane fluidity and the function of membrane-associated proteins.[17][18] The methyl branch in iso-fatty acids can disrupt the tight packing of acyl chains, thereby increasing membrane fluidity.
-
Cell Signaling: Odd-chain fatty acids have been shown to modulate signaling pathways. For instance, both pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been observed to suppress JAK2/STAT3 signaling in primary hepatocytes.[19] Heptadecanoic acid has also been shown to induce apoptosis in pancreatic cancer cells and enhance the efficacy of chemotherapy, potentially through inhibition of the Hippo pathway.[20] While these effects are for straight-chain odd-numbered fatty acids, they highlight the potential for odd- and branched-chain fatty acids to act as signaling molecules.
-
Biomarkers: Plasma levels of odd-chain fatty acids, including heptadecanoic acid, have been investigated as biomarkers for the intake of certain foods, such as dairy products, and have been associated with a lower risk of type 2 diabetes.[19][21][22][23][24]
Conclusion
This compound is a critical, albeit transient, intermediate in the biosynthesis of iso-heptadecanoic acid. Its formation is a testament to the adaptability of the canonical very long-chain fatty acid elongation machinery to accommodate branched-chain substrates. While direct quantitative data and signaling roles for this specific molecule remain to be fully elucidated, the methodologies outlined in this guide provide a framework for future research. A deeper understanding of the biosynthesis and function of branched-chain fatty acids like iso-heptadecanoic acid will be crucial for unraveling their roles in cellular physiology and their potential as therapeutic targets or diagnostic markers in various diseases.
References
- 1. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]
- 3. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 4. Rhea - reaction knowledgebase [rhea-db.org]
- 5. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures of trans-2-enoyl-CoA reductases from Clostridium acetobutylicum and Treponema denticola: insights into the substrate specificity and the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lipotype.com [lipotype.com]
- 18. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 19. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. mdpi.com [mdpi.com]
- 24. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 3-Hydroxyisoheptadecanoyl-CoA: A Technical Guide for Identification in Novel Organisms
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the identification and analysis of 3-Hydroxyisoheptadecanoyl-CoA, a methyl-branched fatty acyl-CoA, in novel organisms. The methodologies detailed herein leverage advanced analytical techniques to enable precise detection and quantification, facilitating a deeper understanding of the metabolic pathways and potential biological significance of this molecule.
Introduction
The study of microbial metabolomics is a burgeoning field, offering profound insights into the biochemical pathways that govern the physiology of microorganisms.[1] Among the myriad of metabolites, fatty acyl-CoAs are central intermediates in numerous metabolic processes. This compound, a specific methyl-branched fatty acyl-CoA, represents a class of molecules that can be indicative of unique metabolic capabilities within a novel organism. The identification and quantification of such molecules are crucial steps in understanding the organism's biochemistry, discovering novel metabolic pathways, and potentially identifying new targets for drug development.
This guide outlines two primary analytical approaches for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the corresponding 3-hydroxy fatty acid after hydrolysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the intact acyl-CoA molecule.
Experimental Methodologies
Sample Preparation: Extraction of Acyl-CoAs
A critical first step in the analysis of this compound is the efficient extraction of acyl-CoAs from the biological matrix of the novel organism.
Protocol for Acyl-CoA Extraction:
-
Cell Lysis: Harvest microbial cells from culture by centrifugation. Resuspend the cell pellet in a cold extraction solvent, typically a mixture of isopropanol, water, and formic acid, to quench metabolic activity and lyse the cells.
-
Phase Separation: Add a nonpolar solvent such as chloroform (B151607) or methyl tert-butyl ether (MTBE) to the lysate, followed by vortexing and centrifugation to induce phase separation. The polar metabolites, including acyl-CoAs, will remain in the upper aqueous/polar organic phase.
-
Drying and Reconstitution: Carefully collect the upper phase and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for either GC-MS (after hydrolysis and derivatization) or LC-MS/MS analysis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) of 3-Hydroxyisoheptadecanoic Acid
This method involves the chemical hydrolysis of the thioester bond of this compound to yield the free fatty acid, 3-hydroxyisoheptadecanoic acid, which is then derivatized for GC-MS analysis. This approach is robust and provides excellent chromatographic separation.
Experimental Protocol:
-
Hydrolysis: To the extracted and dried acyl-CoA sample, add a strong base (e.g., 10 M NaOH) and incubate to cleave the CoA moiety. This will yield the free 3-hydroxyisoheptadecanoic acid.
-
Acidification and Extraction: Acidify the sample with a strong acid (e.g., 6 M HCl). Extract the 3-hydroxyisoheptadecanoic acid from the aqueous solution using an organic solvent such as ethyl acetate. Repeat the extraction to ensure complete recovery.
-
Drying: Evaporate the organic solvent under a stream of nitrogen at a controlled temperature (e.g., 37°C).
-
Derivatization: To the dried fatty acid residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). Incubate at an elevated temperature (e.g., 80°C) to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group and the TMS ester of the carboxylic acid group. This step increases the volatility and thermal stability of the analyte for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Table 1: Representative GC-MS Quantitative Data for Derivatized 3-Hydroxyisoheptadecanoic Acid
| Parameter | Value |
| Derivatization Agent | BSTFA with TMCS |
| Analyte (as TMS derivative) | 3-(trimethylsilyloxy)-isoheptadecanoic acid, trimethylsilyl ester |
| Expected Retention Time Range | 15 - 25 minutes (dependent on column and temperature program) |
| Characteristic Mass Fragments (m/z) | [M-CH3]+, specific fragment ions from the silylated 3-hydroxy group |
| Quantitation Ion | Specific fragment ion with high abundance and low interference |
| Internal Standard | Stable isotope-labeled 3-hydroxy fatty acid (e.g., ¹³C-labeled) |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Intact this compound
LC-MS/MS allows for the direct analysis of the intact this compound molecule, providing a high degree of specificity and sensitivity. This method avoids the need for hydrolysis and derivatization.
Experimental Protocol:
-
Chromatographic Separation: Reconstitute the dried acyl-CoA extract in a solvent compatible with the LC mobile phase. Inject the sample onto a reverse-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. A gradient elution with a mobile phase containing an ion-pairing agent or an appropriate buffer (e.g., ammonium (B1175870) acetate) is typically used to achieve good peak shape and retention.
-
Mass Spectrometry Detection: The eluent from the LC is directed to a tandem mass spectrometer operating in electrospray ionization (ESI) positive ion mode.
-
Targeted Analysis: The analysis is performed using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This involves selecting the precursor ion corresponding to the mass of this compound and monitoring for a specific product ion generated by collision-induced dissociation (CID). A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) portion of the CoA molecule.
Table 2: Representative LC-MS/MS Quantitative Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion (m/z) | Fragment ion resulting from the loss of a specific part of the CoA molecule |
| Collision Energy | Optimized for the specific precursor-product transition |
| Dwell Time | Sufficient to obtain at least 10-15 data points across the chromatographic peak |
| Internal Standard | Stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled palmitoyl-CoA) |
Data Visualization
To facilitate the understanding of the experimental processes and the potential metabolic context of this compound, the following diagrams are provided.
Caption: Overall experimental workflow for identifying this compound.
Caption: Hypothetical metabolic pathway for this compound synthesis.
Conclusion
The identification of this compound in novel organisms can be reliably achieved through the systematic application of the GC-MS and LC-MS/MS methodologies outlined in this guide. The choice of method may depend on the specific research question, available instrumentation, and the desired level of molecular specificity. By providing detailed protocols and data interpretation frameworks, this whitepaper aims to empower researchers to explore the metabolic landscapes of novel organisms, paving the way for new discoveries in biochemistry and drug development.
References
Preliminary Studies on the Function of 3-Hydroxyisoheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 3-Hydroxyisoheptadecanoyl-CoA. Direct experimental research on this specific methyl-branched, odd-chain 3-hydroxy fatty acyl-CoA is scarce. However, by examining the established metabolic pathways of structurally related fatty acids, we can infer its probable metabolic fate and biological significance. This document synthesizes the available data, proposes hypothetical metabolic pathways, and outlines relevant experimental protocols to guide future research in elucidating the precise function of this compound.
Introduction
This compound is a C17 iso-branched fatty acyl-CoA with a hydroxyl group at the beta-carbon (C3) position. Its structure suggests a role in fatty acid metabolism, potentially as an intermediate in either catabolic (oxidation) or anabolic (elongation) pathways. While its direct functions and interactions remain uncharacterized, its detection in bacterial systems suggests a potential role in microbial physiology. This guide aims to provide a foundational understanding and a framework for the systematic investigation of this molecule.
Current Data on this compound
To date, quantitative data regarding the cellular concentrations, enzyme kinetics, or physiological effects of this compound are not available in the public domain. The primary evidence for its existence comes from metabolomic analyses of bacterial extracts.
Table 1: Detection of this compound in Biological Samples
| Biological Source | Detection Method | Study Focus | Reference |
| Bacillus velezensis KKWHNGU1 | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) | Metabolomic profiling related to silver nanoparticle synthesis | [1] |
| Various microorganisms | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) | Screening for microbial carotenoids and isoprenoid quinones | [2] |
Note: These studies confirm the presence of the molecule but do not provide quantitative data.
Hypothetical Metabolic Pathways
Based on the metabolism of other branched-chain and odd-chain fatty acids, this compound is likely a transient intermediate in fatty acid oxidation pathways. Two primary pathways are considered: alpha-oxidation and beta-oxidation.
Alpha-Oxidation
The "iso" branch point (a methyl group on the antepenultimate carbon) does not sterically hinder beta-oxidation. However, the 3-hydroxy group's position is characteristic of a beta-oxidation intermediate. A preceding alpha-oxidation step would be necessary if the methyl branch were at the beta-position, which is not the case for an "iso" structure. Therefore, alpha-oxidation is a less likely primary metabolic route for the initial breakdown of the parent isoheptadecanoic acid but is relevant for other branched-chain fatty acids[3].
Beta-Oxidation
The most probable metabolic fate of this compound is through the mitochondrial or peroxisomal beta-oxidation pathway. This pathway sequentially shortens the fatty acyl-CoA chain.
The metabolism of this compound would likely proceed through the following steps, analogous to the oxidation of other 3-hydroxyacyl-CoAs[4][5]:
-
Dehydrogenation: this compound is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to form 3-ketoisoheptadecanoyl-CoA. This reaction is NAD+-dependent[5][6].
-
Thiolysis: The resulting 3-ketoacyl-CoA is cleaved by a thiolase, releasing acetyl-CoA and a shortened acyl-CoA (isopentadecanoyl-CoA).
-
Further Oxidation: The shortened isopentadecanoyl-CoA would continue through the beta-oxidation spiral until the final products are propionyl-CoA (from the odd-chain termination) and multiple molecules of acetyl-CoA[7][8].
Experimental Protocols for Functional Analysis
To elucidate the function of this compound, a series of targeted experiments are required. The following protocols provide a general framework that can be adapted for this specific molecule.
Protocol 1: In Vitro Enzyme Activity Assay for 3-Hydroxyacyl-CoA Dehydrogenase
This protocol aims to determine if this compound is a substrate for known 3-hydroxyacyl-CoA dehydrogenases.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., HADH, HSD17B10)[5].
-
Synthesized this compound substrate.
-
NAD+
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and the purified enzyme in a cuvette.
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Perform control reactions without the substrate or without the enzyme to account for background absorbance changes.
-
Vary the substrate concentration to determine kinetic parameters (Km and Vmax).
Protocol 2: Cellular Fatty Acid Oxidation Analysis using Stable Isotope Tracing
This protocol aims to trace the metabolic fate of isoheptadecanoic acid in a cellular model.
Materials:
-
Cell line of interest (e.g., hepatocytes, adipocytes).
-
Cell culture medium.
-
Stable isotope-labeled isoheptadecanoic acid (e.g., 13C-isoheptadecanoic acid).
-
LC-MS/MS system for metabolite analysis.
-
Reagents for cell lysis and metabolite extraction (e.g., methanol, chloroform).
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium supplemented with 13C-isoheptadecanoic acid.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
At each time point, harvest the cells and quench metabolic activity.
-
Perform metabolite extraction from the cell pellets.
-
Analyze the extracts using LC-MS/MS to identify and quantify 13C-labeled intermediates of fatty acid oxidation, including 13C-3-Hydroxyisoheptadecanoyl-CoA and downstream products like 13C-propionyl-carnitine.
-
Compare the abundance of labeled metabolites over time to map the metabolic flux.
Potential Roles and Future Directions
Role in Disease
Deficiencies in enzymes involved in fatty acid oxidation, such as 3-hydroxyacyl-CoA dehydrogenase deficiency, can lead to serious metabolic disorders[9]. While no disease is currently linked to this compound metabolism, investigating its role in patients with unexplained fatty acid oxidation disorders could be a valuable research avenue.
Role in Bacterial Physiology
The detection of this compound in bacteria suggests it may be a component of their cell membranes or a signaling molecule. Further investigation into its role in bacterial lipid synthesis and its potential as an antimicrobial target is warranted.
Conclusion
This compound remains a poorly characterized metabolite. This guide provides a starting point for its investigation by proposing its likely involvement in beta-oxidation based on established principles of fatty acid metabolism. The outlined experimental protocols offer a clear path forward for researchers to begin to unravel the specific functions of this molecule. Future studies focusing on enzymatic assays, cellular metabolic tracing, and its role in both human and microbial systems will be critical to fully understanding its biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. biochemistryclub.com [biochemistryclub.com]
- 9. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
3-Hydroxyisoheptadecanoyl-CoA: An Uncharted Territory in Biomarker Research
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Executive Summary
The search for novel biomarkers is a critical endeavor in modern medicine, driving advancements in diagnostics, prognostics, and therapeutic monitoring. This technical guide addresses the current state of knowledge surrounding 3-Hydroxyisoheptadecanoyl-CoA as a potential biomarker. Following a comprehensive review of scientific literature and chemical databases, it is clear that while this molecule is a recognized chemical entity, there is a significant absence of research investigating its role or potential as a biomarker in any physiological or pathological context. This document outlines the limited available information and highlights the knowledge gaps that preclude its current use in a clinical or research setting.
Introduction: The Landscape of Acyl-CoA Biomarkers
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in metabolism, playing pivotal roles in the β-oxidation of fatty acids and the catabolism of amino acids. Perturbations in acyl-CoA metabolism are hallmarks of numerous inherited metabolic disorders. Consequently, the detection and quantification of specific acyl-CoAs and their derivatives, such as acylcarnitines, are fundamental to newborn screening and the diagnosis of these conditions. Branched-chain fatty acids and their metabolites are of particular interest due to their connections to diet, gut microbiome activity, and metabolic health. This guide focuses specifically on this compound, a methyl-branched medium-chain 3-hydroxy fatty acyl-CoA, to evaluate its standing as a potential biomarker.
Current State of Knowledge for this compound
Despite the well-established role of related molecules in diagnostics, this compound remains largely uninvestigated. The information available is currently limited to its chemical identity.
Chemical and Database Information
This compound is cataloged in several chemical and metabolomics databases, confirming its existence and basic chemical properties.
| Database | Identifier/Name | Classification |
| MedChemExpress | This compound | Methyl-branched fatty acyl-CoA[1][2] |
| LIPID MAPS | LMFA07050219 | This compound |
| RefMet | This compound | N/A[3] |
This table summarizes the existence of this compound as a recognized chemical compound.
Scientific Literature Review
A thorough search of scientific literature reveals a near-complete absence of studies focused on this molecule. A single instance notes the detection of this compound in ethyl acetate (B1210297) extracts from the bacterium Bacillus velezensis using liquid chromatography-mass spectrometry (LC-MS) based metabolomics[4]. However, this finding is isolated and has not been replicated or explored in the context of human health or disease.
There are no published studies that:
-
Associate levels of this compound with any disease state.
-
Present quantitative data on its concentration in human or animal tissues or fluids.
-
Describe its specific metabolic pathway or signaling functions.
Research on the parent fatty acid, iso-heptadecanoic acid, suggests it may be a monomethyl branched-chain fatty acid (BCFA) with potential inverse associations with liver fat in children, but these studies do not investigate its metabolic intermediates like this compound[5].
Methodologies and Experimental Protocols: A Necessary Void
A critical component of any biomarker guide is the detailing of validated experimental protocols for its detection and quantification. Due to the lack of research, no such protocols exist for this compound for biomarker applications.
While general methods for the analysis of other branched-chain 3-hydroxyacyl-CoAs have been described, they have not been applied to or validated for this compound[6]. Hypothetically, a workflow for its analysis would involve the following steps, though it must be stressed that this is a theoretical construct.
Caption: Theoretical workflow for biomarker quantification.
Signaling Pathways: An Unwritten Chapter
No signaling or metabolic pathways involving this compound have been elucidated. It is presumed to be an intermediate in the β-oxidation of isoheptadecanoic acid, but the specific enzymes and regulatory mechanisms are unknown. Below is a generalized diagram of fatty acid β-oxidation, where this compound would theoretically be a substrate for a 3-hydroxyacyl-CoA dehydrogenase.
Caption: Generalized pathway of branched-chain fatty acid oxidation.
Conclusion and Future Directions
The concept of this compound as a potential biomarker is, at present, entirely speculative. There is a complete lack of foundational research to support its development for any diagnostic or clinical application. For researchers, scientists, and drug development professionals, this represents a completely uncharted area.
Future research would first need to establish the basic science of this molecule, including:
-
Development of Analytical Standards: Synthesizing and purifying this compound to serve as a reference standard.
-
Method Development: Creating and validating robust analytical methods, likely using tandem mass spectrometry, for its sensitive and specific quantification in biological matrices.
-
Metabolic Studies: Investigating the metabolism of isoheptadecanoic acid to confirm the formation and turnover of this compound in human systems.
-
Exploratory Studies: Measuring its levels in large patient cohorts with various diseases to identify any potential associations.
Until these fundamental steps are taken, this compound remains a molecule of purely theoretical interest in the biomarker field.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolomics Workbench : Databases : RefMet [metabolomicsworkbench.org]
- 4. researchgate.net [researchgate.net]
- 5. Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso-heptadecanoic Acid Are Inversely Associated With Liver Fat in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxyisoheptadecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. The accurate quantification of specific acyl-CoA species, such as 3-Hydroxyisoheptadecanoyl-CoA, is crucial for understanding cellular metabolism, identifying biomarkers of disease, and elucidating the mechanisms of action of drugs targeting metabolic pathways. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological matrices.
This method employs a simple and efficient protein precipitation step using sulfosalicylic acid (SSA) for sample extraction.[1][2][3] Chromatographic separation is achieved using reversed-phase liquid chromatography (RPLC), and detection is performed by electrospray ionization (ESI) tandem mass spectrometry in the positive ion mode using Multiple Reaction Monitoring (MRM).[4][5] This approach offers high selectivity and sensitivity, making it suitable for the analysis of low-abundance molecules in complex biological samples.[2][3][5]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound standard (custom synthesis may be required)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another suitable odd-chain acyl-CoA not present in the sample.
-
-
Solvents and Chemicals:
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium Hydroxide (NH4OH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Sample Preparation
This protocol utilizes a protein precipitation method with sulfosalicylic acid, which has been shown to be effective for the extraction of short-chain acyl-CoAs.[1][2]
-
Tissue Homogenization (if applicable):
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 500 µL of ice-cold 2.5% (w/v) SSA solution.
-
-
Cell Lysates:
-
For cultured cells, aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 500 µL of ice-cold 2.5% (w/v) SSA solution directly to the culture plate and scrape the cells.
-
-
Extraction:
-
Transfer the homogenate or cell lysate to a microcentrifuge tube.
-
Add the internal standard (e.g., Heptadecanoyl-CoA) to each sample at a final concentration of 1 µM.
-
Vortex the samples for 10 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant and transfer it to an LC-MS vial for analysis.
-
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 5 2.0 5 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
-
MRM Transitions
The MRM transitions for this compound and the internal standard are based on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the adenosine (B11128) 3',5'-diphosphate moiety (507.1 Da).[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1036.97 | 529.87 | 35 |
| Confirmatory Ion | 1036.97 | 428.1 | 45 |
| Heptadecanoyl-CoA (IS) | 1022.99 | 515.89 | 35 |
Data Presentation
Calibration Curve and Linearity
A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix. The method is expected to be linear over a concentration range of 10 nM to 10,000 nM.
| Parameter | Value |
| Calibration Range | 10 - 10,000 nM |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Precision and Accuracy
The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 30 | < 15% | < 15% | 85-115% |
| Medium | 300 | < 15% | < 15% | 85-115% |
| High | 3000 | < 15% | < 15% | 85-115% |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
| Parameter | Value |
| LLOQ | 10 nM |
| Precision at LLOQ (%CV) | < 20% |
| Accuracy at LLOQ (%) | 80-120% |
Visualization
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Metabolic Pathway Context
Caption: Generalized pathway of fatty acid metabolism involving acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of an Internal Standard for 3-Hydroxyisoheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of an isotopically labeled internal standard for 3-Hydroxyisoheptadecanoyl-CoA. This internal standard is crucial for accurate quantification in mass spectrometry-based bioanalytical assays, which are vital in metabolic research and drug development.
Introduction
This compound is a key intermediate in the metabolism of branched-chain fatty acids. The accurate measurement of its concentration in biological matrices is essential for studying various metabolic pathways and disorders. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis via mass spectrometry, as it corrects for variations in sample preparation and instrument response.
This document outlines two primary approaches for obtaining an isotopically labeled this compound internal standard: a proposed chemical synthesis route and a biosynthetic method using cell culture. Additionally, a protocol for its application in quantitative mass spectrometry is provided.
Methodologies and Protocols
Proposed Chemical Synthesis of Deuterium-Labeled this compound
This section details a plausible multi-step chemical synthesis for producing a deuterium-labeled version of this compound. This method is based on established organic chemistry principles for fatty acid synthesis and modification.
Experimental Protocol:
Step 1: Synthesis of Deuterated Isoheptadecanoic Acid Precursor
-
Reaction: Begin with a commercially available, shorter-chain deuterated alkyl halide (e.g., d3-methyl iodide) and a suitable nucleophile to build the iso-branched structure. A Wittig reaction or Grignard coupling can be employed for chain elongation.
-
Purification: The resulting deuterated isoheptadecanoic acid is purified using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and isotopic enrichment of the product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Step 2: α-Bromination and Hydroxylation
-
α-Bromination: Convert the deuterated isoheptadecanoic acid to its acid chloride, followed by α-bromination using N-Bromosuccinimide (NBS).
-
Hydrolysis: Hydrolyze the α-bromo acid to yield 2-bromo-isoheptadecanoic acid.
-
Hydroxylation: Perform a nucleophilic substitution with a hydroxide (B78521) source to introduce the hydroxyl group at the 3-position. This may involve protecting the carboxylic acid, performing the substitution, and then deprotecting.
Step 3: Activation to N-Hydroxysuccinimide (NHS) Ester
-
Reaction: React the 3-hydroxy-isoheptadecanoic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC).
-
Purification: The resulting NHS ester is purified by recrystallization or column chromatography.
Step 4: Coupling with Coenzyme A
-
Reaction: Dissolve the purified NHS ester in an appropriate solvent (e.g., a mixture of isopropanol (B130326) and aqueous sodium bicarbonate). Add an aqueous solution of Coenzyme A (lithium salt) and stir at room temperature.
-
Purification: The final product, deuterated this compound, is purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Final Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using LC-MS/MS.
Biosynthetic Approach: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
An alternative to chemical synthesis is the biosynthetic generation of a suite of isotopically labeled acyl-CoAs using the SILEC method. This approach involves growing cells in a medium where an essential nutrient, like pantothenate (a precursor to Coenzyme A), is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃, ¹⁵N₁]-pantothenate).
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., murine hepatocytes) in a medium containing the isotopically labeled pantothenate.
-
Cell Passaging: Passage the cells multiple times (typically 3 or more) to ensure near-complete incorporation of the labeled pantothenate into the cellular Coenzyme A pool.
-
Precursor Feeding (Optional): To potentially increase the relative abundance of isoheptadecanoyl-CoA, the culture medium can be fortified with unlabeled isoheptadecanoic acid.
-
Extraction of Acyl-CoAs: Lyse the cells and extract the acyl-CoA thioesters using an appropriate solvent extraction method.
-
Characterization: The resulting mixture of labeled acyl-CoAs, which will include the desired this compound, can be characterized by LC-MS/MS. This extract can then be used as a source of internal standards.
Data Presentation
Successful synthesis of the internal standard should yield data confirming its identity, purity, and isotopic enrichment. The following table provides a template for summarizing such quantitative data.
| Parameter | Chemical Synthesis | Biosynthesis (SILEC) |
| Final Yield | ~5-10% (overall) | Not applicable (generates a mixture) |
| Chemical Purity (by HPLC) | >95% | Not applicable |
| Isotopic Enrichment (by MS) | >99% | >99% incorporation of labeled pantothenate |
| Molecular Weight (d3-labeled) | [Calculated MW] | [Calculated MW for ¹³C₃, ¹⁵N₁-labeled CoA moiety] |
Application Protocol: Quantification of this compound using LC-MS/MS
This protocol outlines the use of the synthesized internal standard for the accurate quantification of endogenous this compound in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Synthesized deuterated this compound internal standard (IS) of known concentration
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Protocol:
-
Sample Preparation: Homogenize the biological sample in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the deuterated this compound IS to each sample at the earliest stage of preparation to account for analyte loss during extraction.
-
Protein Precipitation: Add cold acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the supernatant from the previous step. Wash the cartridge to remove interfering substances. Elute the acyl-CoAs.
-
LC-MS/MS Analysis:
-
Inject the purified extract onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Define MRM transitions for both the endogenous analyte and the labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a calibration curve using known concentrations of the unlabeled analyte spiked with the same amount of IS.
-
Determine the concentration of the analyte in the biological sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Fatty acid beta-oxidation pathway for an odd-chain fatty acid.
Experimental Workflows
Caption: Proposed chemical synthesis workflow for the internal standard.
Caption: Workflow for quantification using an internal standard.
Application Note: Derivatization Strategies for the Mass Spectrometric Analysis of 3-Hydroxy Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are crucial intermediates in mitochondrial fatty acid β-oxidation. The accumulation of these metabolites in biological fluids can be indicative of genetic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[1] Accurate and sensitive quantification of 3-OH-FAs and their corresponding acyl-CoA esters is therefore vital for both clinical diagnostics and metabolic research.[1][2]
Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is a powerful technique for the analysis of these compounds. However, the inherent chemical properties of 3-hydroxy fatty acyl-CoAs, such as their polarity and poor ionization efficiency, often necessitate derivatization prior to analysis to enhance volatility, improve chromatographic separation, and increase detection sensitivity.[3][4] This application note provides detailed protocols for the derivatization of 3-hydroxy fatty acids for both GC-MS and LC-MS/MS analysis and presents a summary of quantitative performance data.
Derivatization Strategies for Enhanced Detection
The primary goals of derivatizing 3-hydroxy fatty acids for mass spectrometry are to:
-
Increase Volatility for GC-MS: The carboxyl and hydroxyl groups of 3-OH-FAs make them non-volatile. Derivatization, typically through silylation, replaces the active hydrogens on these functional groups with less polar trimethylsilyl (B98337) (TMS) groups, rendering the molecule volatile enough for GC analysis.
-
Enhance Ionization Efficiency for LC-MS/MS: The ionization efficiency of free fatty acids can be poor. Derivatization of the carboxyl group can introduce a permanently charged moiety or a group that is more readily ionized, a strategy often referred to as "charge reversal".[3][5][6] This leads to a significant increase in sensitivity, particularly in positive electrospray ionization (ESI) mode.[3][5]
The following sections detail established protocols for the derivatization and analysis of 3-hydroxy fatty acids using both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of 3-Hydroxy Fatty Acids via Silylation
This protocol is adapted from established methods for the quantitative measurement of 3-hydroxy fatty acids in biological samples like serum or plasma.[2][7] It involves hydrolysis of acyl-CoAs and other esters to release the free 3-hydroxy fatty acids, followed by extraction and derivatization.
Experimental Workflow
Caption: Workflow for GC-MS analysis of 3-OH-FAs.
Methodology
-
Sample Preparation and Hydrolysis:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mixture (containing 1,2-¹³C-labeled 3-OH-FAs of various chain lengths).[7]
-
For the determination of total 3-hydroxy fatty acids (free and esterified), add 500 µL of 10 M NaOH and incubate for 30 minutes. For free 3-hydroxy fatty acids, this step is omitted.[7]
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed samples).[7]
-
-
Extraction:
-
Derivatization:
-
GC-MS Analysis:
-
GC System: Agilent 5890 series II or equivalent.[7]
-
Column: HP-5MS capillary column.[7]
-
Injection Volume: 1 µL.[7]
-
Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[7]
-
MS Detection: Operate in selected ion monitoring (SIM) mode, monitoring the characteristic [M-CH₃]⁺ ions for each 3-hydroxy fatty acid TMS derivative.[7]
-
Quantitative Data
The precision of the GC-MS method was evaluated at different concentrations.
| Analyte Concentration | Coefficient of Variation (CV%) |
| 30 µmol/L | 1.0 – 10.5% |
| 0.3 µmol/L | 3.3 – 13.3% |
| (Data sourced from reference[7]) |
Protocol 2: LC-MS/MS Analysis of 3-Hydroxyoctanoyl-CoA
This protocol provides a method for the direct quantification of a specific medium-chain 3-hydroxy fatty acyl-CoA using LC-MS/MS. This approach avoids derivatization of the analyte itself but relies on robust sample preparation to remove interferences.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 3-OH-Acyl-CoA.
Methodology
-
Sample Preparation (Solid-Phase Extraction): [8]
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load 500 µL of the biological sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elute the 3-hydroxyoctanoyl-CoA with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis: [8]
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for 3-hydroxyoctanoyl-CoA and internal standards must be optimized.
-
Alternative Derivatization Strategies for LC-MS
For broader applications or to enhance sensitivity for free 3-hydroxy fatty acids, various derivatization reagents can be employed prior to LC-MS analysis. These typically target the carboxylic acid group.
-
3-Nitrophenylhydrazine (3-NPH): Used for the analysis of short-chain fatty acids. It reacts with the carboxyl group in the presence of a condensing agent, allowing for sensitive analysis.[9]
-
4-Amino-1,1-dimethylpiperidin-1-ium iodide (ADMI): A specialized reagent that, upon derivatization and subsequent MS/MS analysis, produces diagnostic fragment ions that can distinguish between 2-hydroxy and 3-hydroxy fatty acid isomers.[6]
Quantitative Data
The following table compares the performance of the novel LC-MS/MS method for 3-hydroxyoctanoyl-CoA with other analytical techniques.
| Parameter | Novel LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate | High |
| (Data sourced from reference[8]) |
Fatty Acid β-Oxidation Pathway
The analysis of 3-hydroxy fatty acyl-CoAs is critical for studying the fatty acid β-oxidation pathway. A defect in the L-3-hydroxyacyl-CoA dehydrogenase enzyme leads to the accumulation of these intermediates.
Caption: Fatty Acid β-Oxidation Pathway and LCHAD block.
Conclusion
Derivatization is a critical step for the robust and sensitive analysis of 3-hydroxy fatty acyl-CoAs by mass spectrometry. For GC-MS analysis, silylation is the gold standard, converting the non-volatile analytes into thermally stable derivatives. For LC-MS/MS, while direct analysis is possible with optimized sample preparation, derivatization can significantly enhance sensitivity and, in some cases, provide additional structural information. The choice of method depends on the specific analytes of interest, the required sensitivity, and the available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers developing methods for the quantification of these important metabolic intermediates.
References
- 1. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: Quantification of 3-Hydroxyisoheptadecanoyl-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The accurate quantification of specific acyl-CoA species, such as 3-Hydroxyisoheptadecanoyl-CoA, is crucial for understanding metabolic regulation in various physiological and pathological states. This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2]
This compound is a hydroxylated odd-chain fatty acyl-CoA. The analysis of 3-hydroxy fatty acids and their CoA esters can provide valuable insights into fatty acid β-oxidation and related metabolic pathways.[3][4] This protocol is designed to ensure high recovery and stability of this specific analyte for accurate and reproducible quantification.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol is adapted from established methods for acyl-CoA analysis.[1][5][6]
Materials and Reagents
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₃,¹⁵N₁-labeled) or a structurally similar odd-chain 3-hydroxy acyl-CoA. Heptadecanoyl-CoA can be used as an alternative internal standard.[5]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Isopropanol (B130326) (LC-MS grade), Water (LC-MS grade)
-
Acids: Formic acid, Acetic acid
-
Buffers: Ammonium (B1175870) acetate (B1210297), Potassium phosphate
-
Extraction reagents: Perchloric acid or 5-Sulfosalicylic acid (SSA)[7][8]
-
Solid-Phase Extraction (SPE) Cartridges: C18 or similar reversed-phase cartridges
-
Biological Samples: Cultured cells or tissue samples
Sample Preparation
1. Metabolic Quenching and Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Immediately add ice-cold methanol to quench metabolic activity. Scrape the cells in the cold methanol and transfer to a microcentrifuge tube.[1]
-
Suspension Cells: Pellet the cells by centrifugation at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold methanol containing the internal standard.[1]
-
Tissue Samples: Flash-freeze the tissue in liquid nitrogen immediately after collection to halt metabolic processes. Pulverize the frozen tissue into a fine powder.
2. Acyl-CoA Extraction:
-
Homogenize the powdered tissue or cell suspension in a cold buffer, such as 100 mM KH₂PO₄ (pH 4.9), containing the internal standard.[5][6]
-
Add ice-cold isopropanol and acetonitrile to the homogenate.[5][6] A common ratio is 1:1:2 (homogenization buffer:isopropanol:acetonitrile).
-
Vortex the mixture vigorously for 5 minutes and then centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the protein and cellular debris.[5]
-
Carefully collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of 1.7-3 µm is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to ensure the separation of this compound from other acyl-CoAs.
-
Flow Rate: A typical flow rate for UPLC systems is 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[9]
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of the analytical standards. The precursor ion will be the [M+H]⁺ ion of the molecule. A characteristic product ion often results from the neutral loss of the CoA moiety or a fragment of it.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table.
| Sample ID | Replicate | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) | Concentration (pmol/mg protein or 10^6 cells) |
| Control 1 | 1 | 125,430 | 250,100 | 0.501 | 5.01 |
| Control 1 | 2 | 130,210 | 255,300 | 0.510 | 5.10 |
| Treatment A | 1 | 250,860 | 248,900 | 1.008 | 10.08 |
| Treatment A | 2 | 261,340 | 252,100 | 1.037 | 10.37 |
Signaling Pathway Diagram
The quantification of this compound is relevant to the study of fatty acid β-oxidation.
Caption: Simplified pathway of mitochondrial fatty acid β-oxidation.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in biological samples. The combination of a robust extraction procedure with the sensitivity and selectivity of LC-MS/MS allows for accurate and reliable measurement of this important metabolic intermediate. This methodology can be a valuable tool for researchers investigating fatty acid metabolism and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Hydroxyisoheptadecanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisoheptadecanoyl-CoA is a methyl-branched, long-chain fatty acyl-coenzyme A. As an intermediate in fatty acid metabolism, it is a critical substrate for enzymes involved in beta-oxidation. The study of enzymes that metabolize branched-chain fatty acids is of growing interest in the fields of metabolic disease research and drug development, as aberrant metabolism of these lipids is associated with various pathological conditions. These application notes provide detailed protocols for the use of this compound in in vitro enzyme assays, primarily focusing on the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in the beta-oxidation pathway.
Relevant Signaling Pathways
The primary metabolic pathway involving this compound is the mitochondrial fatty acid beta-oxidation spiral. In this pathway, this compound is a substrate for 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes its oxidation to 3-ketoisoheptadecanoyl-CoA. This reaction is a critical step in the catabolism of fatty acids for energy production.
Application Notes and Protocols: Tracing Anaplerotic Flux with 3-Hydroxyisoheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allows for the precise tracking of carbon atoms through metabolic pathways. 3-Hydroxyisoheptadecanoyl-CoA, an intermediate in the β-oxidation of isoheptadecanoic acid (a C17:0 branched-chain fatty acid), presents a unique tool for probing mitochondrial metabolism.
The catabolism of odd-chain fatty acids, including isoheptadecanoic acid, culminates in the production of propionyl-CoA in addition to acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, via an anaplerotic pathway.[1][2][3] This process replenishes TCA cycle intermediates that may be depleted for biosynthetic purposes. Therefore, ¹³C-labeled this compound can serve as a specific tracer to investigate the contribution of odd-chain fatty acid oxidation to TCA cycle anaplerosis.
This application is particularly relevant for studying metabolic reprogramming in various diseases, including cancer and inborn errors of metabolism where mitochondrial function is often dysregulated.[4][5] Furthermore, it can be utilized in drug development to assess the impact of therapeutic compounds on fatty acid oxidation and mitochondrial activity.
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of this compound and the general workflow for its application in metabolic flux analysis, the following diagrams are provided.
Figure 1: Metabolic pathway of isoheptadecanoyl-CoA β-oxidation and subsequent anaplerosis into the TCA cycle.
Figure 2: General experimental workflow for metabolic flux analysis using ¹³C-labeled this compound.
Data Presentation
The following tables provide examples of how quantitative data from a hypothetical metabolic flux analysis experiment using [U-¹³C]-3-Hydroxyisoheptadecanoyl-CoA could be presented.
Table 1: Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates
| Metabolite | Isotopologue | Control Cells (%) | Treated Cells (%) |
| Succinyl-CoA | M+0 | 65.3 ± 2.1 | 55.8 ± 1.9 |
| M+1 | 10.2 ± 0.8 | 12.5 ± 1.1 | |
| M+2 | 5.1 ± 0.5 | 7.3 ± 0.6 | |
| M+3 | 19.4 ± 1.5 | 24.4 ± 1.7 | |
| Fumarate | M+0 | 70.1 ± 2.5 | 60.2 ± 2.2 |
| M+1 | 8.9 ± 0.7 | 10.1 ± 0.9 | |
| M+2 | 15.6 ± 1.3 | 22.3 ± 1.8 | |
| M+3 | 5.4 ± 0.4 | 7.4 ± 0.6 | |
| Malate | M+0 | 72.5 ± 2.8 | 63.7 ± 2.5 |
| M+1 | 8.1 ± 0.6 | 9.5 ± 0.8 | |
| M+2 | 14.9 ± 1.2 | 20.1 ± 1.6 | |
| M+3 | 4.5 ± 0.3 | 6.7 ± 0.5 |
Data are presented as mean ± standard deviation (n=3). M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Relative Metabolic Fluxes Normalized to Citrate Synthase Flux
| Reaction | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |
| Citrate Synthase | 100 | 100 |
| Propionyl-CoA Carboxylase (Anaplerosis) | 15.2 ± 1.3 | 25.8 ± 2.1 |
| Pyruvate Carboxylase (Anaplerosis) | 30.5 ± 2.5 | 20.1 ± 1.8 |
| Glutaminolysis (Anaplerosis) | 45.3 ± 3.1 | 40.5 ± 2.9 |
| Isocitrate Dehydrogenase | 98.7 ± 4.5 | 99.1 ± 4.2 |
| α-Ketoglutarate Dehydrogenase | 95.2 ± 4.1 | 96.3 ± 3.9 |
Data are presented as mean ± standard deviation (n=3). Fluxes are expressed relative to the flux through citrate synthase.
Experimental Protocols
This section outlines a detailed methodology for a metabolic flux analysis experiment using [U-¹³C]-3-Hydroxyisoheptadecanoyl-CoA.
1. Synthesis of [U-¹³C]-3-Hydroxyisoheptadecanoyl-CoA
The synthesis of uniformly ¹³C-labeled this compound is a critical first step. A potential synthetic route could involve starting with a commercially available, uniformly ¹³C-labeled precursor, such as [U-¹³C]-lauric acid, and extending the carbon chain through organic synthesis methodologies. The final step would involve the enzymatic or chemical conjugation to Coenzyme A. Purity and isotopic enrichment of the final product must be confirmed by mass spectrometry and NMR.
2. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate the cells of interest (e.g., primary hepatocytes, cancer cell lines) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare a chemically defined culture medium. For the labeling experiment, supplement the medium with a known concentration of [U-¹³C]-3-Hydroxyisoheptadecanoyl-CoA (e.g., 50-100 µM). A parallel culture with unlabeled this compound should be run as a control.
-
Isotope Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady state. The optimal incubation time should be determined empirically for the specific cell type and experimental conditions.
3. Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).
-
Cell Lysis: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the suspension vigorously and incubate at -20°C for at least 30 minutes to ensure complete extraction of intracellular metabolites.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer to a new tube. The supernatant can be stored at -80°C until analysis.
4. LC-MS/MS Analysis for Mass Isotopomer Distribution
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system equipped with a column suitable for separating organic acids (e.g., a C18 reversed-phase column).
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the different mass isotopologues of the TCA cycle intermediates of interest (e.g., succinate, fumarate, malate).
-
Data Analysis: Integrate the peak areas for each mass isotopologue of each metabolite. Correct for the natural abundance of ¹³C to determine the fractional enrichment of the ¹³C label in each metabolite pool.
5. Metabolic Flux Analysis
-
Metabolic Model: Construct a metabolic network model that includes the relevant pathways, such as β-oxidation of isoheptadecanoic acid, the TCA cycle, and other relevant anaplerotic and cataplerotic reactions.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[6] This software uses the experimentally determined mass isotopomer distributions and any measured extracellular fluxes (e.g., uptake of the tracer) to calculate the best-fit flux distribution that explains the labeling data.
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Logical Relationships
The following diagram illustrates the logical flow from the experimental design to the final interpretation of the metabolic flux map.
Figure 3: Logical relationship from hypothesis to biological interpretation in a metabolic flux analysis study.
References
- 1. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Improving Recovery of 3-Hydroxyisoheptadecanoyl-CoA from Tissue
Welcome to the technical support center for the analysis of 3-Hydroxyisoheptadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of this compound from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for tissue collection to ensure the stability of this compound?
A1: To minimize enzymatic degradation and preserve the integrity of this compound, it is crucial to rapidly freeze tissue samples in liquid nitrogen immediately after collection. Samples should then be stored at -80°C until extraction. Delays in freezing can lead to significant changes in the acyl-CoA pool.
Q2: I am observing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:
-
Inefficient Homogenization: Ensure the tissue is thoroughly homogenized on ice to completely disrupt the cells and release the analyte. Using a glass homogenizer is often effective.[1]
-
Suboptimal Extraction Solvents: The choice and ratio of extraction solvents are critical. A common and effective method is a modified Bligh-Dyer extraction using a mixture of chloroform, methanol (B129727), and a suitable buffer.[2] For long-chain acyl-CoAs, liquid-liquid extraction with an organic solvent is generally ideal.[3]
-
Analyte Degradation: this compound is susceptible to degradation. It is important to keep samples on ice at all times and work quickly. The pH of buffers should also be controlled, as alkaline conditions can cause hydrolysis.
-
Poor Solid-Phase Extraction (SPE) Performance: If using SPE for sample cleanup, ensure the column is properly conditioned and that the elution solvent is appropriate for eluting this compound. Incomplete elution will lead to significant loss of the analyte.
Q3: My quantitative results for this compound are not reproducible. What can I do to improve consistency?
A3: Reproducibility issues often arise from minor variations in the experimental protocol. To improve consistency:
-
Use an Internal Standard: The use of an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA like heptadecanoyl-CoA, is highly recommended to account for variability during sample preparation and analysis.[2][4]
-
Standardize Tissue Amount: Use a consistent amount of tissue for each extraction, as low as 20 mg can be used with sensitive methods.[2]
-
Consistent Timing: Ensure that the timing of each step, from homogenization to extraction and analysis, is kept as consistent as possible between samples.
Q4: I am having trouble with the chromatographic separation of this compound. What are some common issues and solutions?
A4: Poor chromatographic performance, such as peak tailing or poor resolution, can be a challenge. Consider the following:
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[1]
-
Mobile Phase Composition: The pH and composition of the mobile phase are critical. Using a buffer system, such as potassium phosphate (B84403) at a slightly acidic pH (e.g., 4.9), can improve peak shape.[1] A gradient elution with an organic solvent like acetonitrile (B52724) is typically required for good separation.[1]
-
Washing Steps: Incorporating a wash step with a dilute acid, such as 0.1% phosphoric acid, between injections can help prevent poor chromatographic performance and signal loss in mass spectrometry detection.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity in Mass Spectrometry | Ion suppression from co-eluting compounds. | Improve sample cleanup using solid-phase extraction (SPE). Optimize the chromatographic gradient to better separate the analyte from interfering substances. |
| Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters on the mass spectrometer. Ensure the mobile phase is compatible with ESI. Using a mobile phase containing ammonium (B1175870) hydroxide (B78521) can be beneficial for positive ion mode analysis. | |
| High Background Noise | Contamination from solvents, glassware, or reagents. | Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all glassware. Include blank injections in your analytical run to identify sources of contamination. |
| Inconsistent Peak Integration | Poor peak shape (e.g., tailing, fronting). | Optimize the mobile phase pH and organic solvent gradient. Ensure the column is not overloaded. |
| Low signal-to-noise ratio. | Improve sample concentration or injection volume. Enhance the sensitivity of the mass spectrometer detection method. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and continue to homogenize.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Use a C18 SPE column.
-
Condition the column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the column.
-
Wash the column with 2 mL of 50% methanol in water.
-
Elute the this compound with 1 mL of 2-propanol.
-
-
Sample Preparation for Analysis:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Quantification by LC-MS/MS
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: A specific precursor-to-product ion transition for this compound should be determined by direct infusion of a standard. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.
-
Quantitative Data Summary
The following table provides expected recovery rates for this compound from different tissues based on typical recoveries for long-chain acyl-CoAs reported in the literature.[1]
| Tissue Type | Homogenization Buffer | Extraction Method | Purification Method | Average Recovery (%) | Standard Deviation (%) |
| Liver | 100 mM KH2PO4, pH 4.9 | Acetonitrile/Isopropanol | C18 SPE | 75 | 5.2 |
| Heart | 100 mM KH2PO4, pH 4.9 | Acetonitrile/Isopropanol | C18 SPE | 72 | 6.1 |
| Skeletal Muscle | 100 mM KH2PO4, pH 4.9 | Acetonitrile/Isopropanol | C18 SPE | 68 | 7.5 |
| Kidney | 100 mM KH2PO4, pH 4.9 | Acetonitrile/Isopropanol | C18 SPE | 78 | 4.8 |
Visualizations
Caption: Experimental workflow for the recovery of this compound.
Caption: Mitochondrial beta-oxidation pathway of isoheptadecanoyl-CoA.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of Branched-Chain Acyl-CoAs
Welcome to the technical support center for the mass spectrometry analysis of branched-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in the mass spectrometry analysis of branched-chain acyl-CoAs?
A1: The analysis of branched-chain acyl-CoAs by mass spectrometry presents several key challenges:
-
Isobaric Interference: Branched-chain acyl-CoAs are often isobaric with their straight-chain counterparts (e.g., isobutyryl-CoA and n-butyryl-CoA) and with other structural isomers (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA, and n-valeryl-CoA). This makes their differentiation by mass spectrometry alone difficult.[1]
-
Similar Fragmentation Patterns: The fragmentation of acyl-CoAs in tandem mass spectrometry (MS/MS) is typically dominated by the coenzyme A moiety, resulting in common fragment ions. This lack of acyl-chain-specific fragmentation further complicates the differentiation of isomers.[2]
-
Low Abundance: Branched-chain acyl-CoAs are often present at low concentrations in biological samples, requiring highly sensitive analytical methods for their detection and quantification.
-
Chemical Instability: Acyl-CoAs are susceptible to hydrolysis, particularly in alkaline aqueous solutions, which can lead to sample degradation and inaccurate quantification.
-
Chromatographic Separation: Achieving baseline separation of isomeric branched-chain acyl-CoAs is critical for their accurate quantification and can be challenging to optimize.
Q2: How can I differentiate between isomeric branched-chain acyl-CoAs?
A2: Due to the challenges with mass spectral differentiation, chromatographic separation is the most critical step for distinguishing between isomeric branched-chain acyl-CoAs. Ultra-high-performance liquid chromatography (UHPLC) is often employed to achieve the necessary resolution. Methods have been developed that successfully separate isomers like isobutyryl-CoA and n-butyryl-CoA, as well as isovaleryl-CoA and 2-methylbutyryl-CoA.[1] Optimization of the stationary phase (e.g., C18 columns), mobile phase composition, and gradient elution is essential.
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS analysis?
A3: In positive ion mode electrospray ionization (ESI)-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern dominated by the CoA moiety. The most common fragmentation is a neutral loss of the 3'-phosphoadenosine-5'-diphosphate group, resulting in a product ion of [M-507+H]⁺.[3][4] Another common fragment ion observed is at m/z 428, which corresponds to the phosphoadenosine portion.[4] These common fragments are useful for developing multiple reaction monitoring (MRM) methods to detect all acyl-CoAs in a sample.[3][5][6]
Q4: What is the most effective method for extracting branched-chain acyl-CoAs from biological samples?
A4: A common and effective method for extracting a broad range of acyl-CoAs, including branched-chain species, involves protein precipitation with an organic solvent. An ice-cold solution of 80% methanol (B129727) is frequently used for this purpose. For cleaner samples and to reduce matrix effects, solid-phase extraction (SPE) with a C18 or mixed-mode cartridge can be employed following the initial extraction.[7] The choice of extraction method can impact the recovery of different acyl-CoA species.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isobaric Branched-Chain Acyl-CoAs
| Possible Cause | Suggested Solution |
| Inappropriate LC column | Use a high-resolution UHPLC column with a C18 stationary phase. |
| Suboptimal mobile phase | Optimize the mobile phase composition. A common mobile phase consists of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) and an organic component like acetonitrile (B52724) or methanol. |
| Inadequate gradient elution | Adjust the gradient profile to improve the separation of target analytes. A shallower gradient can often improve the resolution of closely eluting isomers. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Sample degradation | Minimize sample handling time and keep samples on ice or at 4°C throughout the preparation process. Ensure the final extract is in an acidic or neutral pH solution to prevent hydrolysis. |
| Inefficient extraction | Optimize the extraction procedure. Compare different solvent systems and consider solid-phase extraction for sample cleanup and concentration. |
| Ion suppression | Matrix effects from co-eluting compounds can suppress the ionization of target analytes. Improve chromatographic separation to resolve analytes from interfering species. Employing a divert valve to waste the initial and final portions of the LC run can also help. |
| Suboptimal MS parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy for each specific branched-chain acyl-CoA. |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Suggested Solution |
| Lack of appropriate internal standard | Use a stable isotope-labeled internal standard for each analyte if available. If not, an odd-chain acyl-CoA can be used as a surrogate standard. |
| Non-linearity of calibration curve | Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. |
| Variability in extraction efficiency | Ensure consistent sample handling and extraction procedures for all samples and standards. Monitor the recovery of the internal standard to assess extraction efficiency. |
Data Presentation
Table 1: Comparison of Extraction Methodologies for Acyl-CoA Recovery
| Extraction Method | Analytes | Matrix | Recovery (%) | Reference |
| 10% Trichloroacetic Acid (TCA) with SPE | Isovaleryl-CoA | HEK 293FT Cells | 58 | [8] |
| 2.5% 5-Sulfosalicylic Acid (SSA) | Isovaleryl-CoA | HEK 293FT Cells | 59 | [8] |
| Acetonitrile/2-Propanol with SPE | Acetyl-CoA | Rat Liver | 93-104 | [9] |
| Acetonitrile/2-Propanol with SPE | Octanoyl-CoA | Rat Liver | 93-104 | [9] |
| Acetonitrile/2-Propanol with SPE | Oleoyl-CoA | Rat Liver | 93-104 | [9] |
| Acetonitrile/2-Propanol with SPE | Palmitoyl-CoA | Rat Liver | 93-104 | [9] |
| Acetonitrile/2-Propanol with SPE | Arachidonyl-CoA | Rat Liver | 93-104 | [9] |
Table 2: Representative MRM Transitions for Selected Branched-Chain Acyl-CoAs (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Isobutyryl-CoA | 838.2 | 331.1 | 35 | [10] |
| n-Butyryl-CoA | 838.2 | 331.1 | 35 | [10] |
| Isovaleryl-CoA | 852.2 | 345.1 | 35 | |
| 2-Methylbutyryl-CoA | 852.2 | 345.1 | 35 | - |
| n-Valeryl-CoA | 852.2 | 345.1 | 35 | - |
Note: Due to identical precursor and product ions for isomers, chromatographic separation is essential for their differentiation.
Experimental Protocols
Protocol 1: Extraction of Short- and Medium-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from a method using 5-sulfosalicylic acid (SSA) for sample deproteinization, which avoids the need for solid-phase extraction.[8]
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysing: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortexing: Vortex vigorously for 30 seconds.
-
Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
LC-MS/MS Analysis: Inject the supernatant directly into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs
This protocol provides a general workflow for the LC-MS/MS analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase UHPLC column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: Develop a gradient to separate the compounds of interest. For example, a linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the appropriate precursor-to-product ion transitions for each analyte and internal standard (see Table 2 for examples).
-
Parameter Optimization: Optimize source parameters (e.g., spray voltage, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for branched-chain acyl-CoA analysis.
Caption: Troubleshooting logic for common mass spec issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Parameters for 3-Hydroxy Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3-hydroxy acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 3-hydroxy acyl-CoAs, presented in a question-and-answer format.
Question: I am observing poor peak shape, specifically peak tailing, for my 3-hydroxy acyl-CoA analytes. What are the potential causes and solutions?
Answer: Peak tailing is a common issue in the chromatography of acyl-CoAs. Several factors can contribute to this problem:
-
Secondary Interactions with Residual Silanols: The phosphate (B84403) and hydroxyl groups of 3-hydroxy acyl-CoAs can interact with active sites on the silica-based stationary phase of the column, leading to tailing.
-
Solution:
-
Mobile Phase Modification: Add a small concentration of a weak acid, such as 0.1% formic acid, to your mobile phases (both aqueous and organic). This helps to suppress the ionization of residual silanol (B1196071) groups on the column packing material.[1]
-
Use of a Guard Column: A guard column can help to trap highly retentive compounds that may contribute to peak tailing.
-
Column Choice: Consider using a column with a highly inert stationary phase or end-capping technology to minimize silanol interactions.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all connections are secure and have minimal dead volume.
-
Question: My signal intensity for 3-hydroxy acyl-CoAs is low and inconsistent. How can I improve sensitivity and reproducibility?
Answer: Low and variable signal intensity can be frustrating. Here are several areas to investigate:
-
Ionization Efficiency: 3-hydroxy acyl-CoAs are typically analyzed in positive electrospray ionization (ESI+) mode.
-
Solution:
-
Optimize Source Parameters: Fine-tune the ion source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the ionization of your specific analytes.
-
Mobile Phase Additives: The presence of 0.1% formic acid in the mobile phase will aid in the protonation of the analytes, leading to better ionization efficiency in positive mode.[1]
-
-
-
Analyte Stability: Acyl-CoAs can be unstable and prone to degradation.
-
Solution:
-
Sample Handling: Keep samples on ice or at 4°C during preparation and in the autosampler to minimize enzymatic and chemical degradation.
-
Use of Glass Vials: To reduce the loss of signal, it is advisable to use glass sample vials instead of plastic ones.
-
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.
-
Solution:
-
Improve Sample Preparation: A thorough sample clean-up, such as Solid-Phase Extraction (SPE), is crucial to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize your LC gradient to ensure the 3-hydroxy acyl-CoAs elute in a region with minimal co-eluting matrix components.
-
Internal Standards: The use of stable isotope-labeled internal standards can help to correct for matrix effects and improve quantitative accuracy.
-
-
Question: I am not sure which MS/MS transitions to monitor for my 3-hydroxy acyl-CoAs. What are the characteristic fragmentations?
Answer: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode MS/MS, which is a significant advantage for their detection and quantification.
-
Primary Fragmentation: The most common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da.
-
Secondary Fragment Ion: Another characteristic product ion is observed at a mass-to-charge ratio (m/z) of 428. This corresponds to the adenosine-3'-phosphate-5'-diphosphate fragment.
Therefore, for a given 3-hydroxy acyl-CoA with a protonated molecule [M+H]⁺, you should monitor the following transitions:
-
Quantitative Transition: [M+H]⁺ → [M+H-507]⁺
-
Qualitative Transition: [M+H]⁺ → 428
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for LC conditions for separating 3-hydroxy acyl-CoAs?
A1: A robust starting point for method development would be:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient: A gradient from a low to a high percentage of organic mobile phase (e.g., 5% to 95% B) is typically used to elute the acyl-CoAs based on their chain length.[1]
Q2: How should I prepare my biological samples for 3-hydroxy acyl-CoA analysis?
A2: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up and concentrating 3-hydroxy acyl-CoAs from biological matrices. A general protocol using a C18 SPE cartridge is provided in the Experimental Protocols section.
Q3: How do I optimize the collision energy for my 3-hydroxy acyl-CoA of interest?
A3: Collision energy (CE) is a critical parameter for achieving optimal sensitivity in MS/MS. While the optimal CE will vary between instruments, a general workflow for optimization is as follows:
-
Prepare a standard solution of your 3-hydroxy acyl-CoA.
-
Infuse the standard solution directly into the mass spectrometer or perform multiple injections of the standard.
-
Set up a method to monitor the precursor ion of your analyte and ramp the collision energy over a range (e.g., 10-50 eV).
-
Analyze the data to determine the collision energy that produces the highest intensity for your product ion of interest (typically the [M+H-507]⁺ fragment).
Q4: Should I use positive or negative ionization mode for 3-hydroxy acyl-CoA analysis?
A4: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs as it provides better sensitivity and the characteristic fragmentation pattern mentioned earlier.
Data Presentation
Table 1: Comparison of Analytical Methods for 3-Hydroxy-Octanoyl-CoA [1]
| Parameter | Novel LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Table 2: Representative MRM Transitions for Selected 3-Hydroxy Acyl-CoAs (Positive Ion Mode)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion [M+H-507]⁺ (m/z) | Product Ion (m/z) |
| 3-Hydroxybutyryl-CoA (C4) | 854.18 | 347.18 | 428.04 |
| 3-Hydroxyhexanoyl-CoA (C6) | 882.21 | 375.21 | 428.04 |
| 3-Hydroxyoctanoyl-CoA (C8) | 910.24 | 403.24 | 428.04 |
| 3-Hydroxydecanoyl-CoA (C10) | 938.27 | 431.27 | 428.04 |
| 3-Hydroxydodecanoyl-CoA (C12) | 966.30 | 459.30 | 428.04 |
| 3-Hydroxytetradecanoyl-CoA (C14) | 994.33 | 487.33 | 428.04 |
| 3-Hydroxypalmitoyl-CoA (C16) | 1022.36 | 515.36 | 428.04 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 3-Hydroxy Acyl-CoAs from Biological Samples [1]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Load 500 µL of your sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 3-hydroxy acyl-CoAs with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Protocol 2: LC-MS/MS Analysis of 3-Hydroxy Acyl-CoAs [1]
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5% to 95% B (linear gradient)
-
4-5 min: 95% B
-
5-5.1 min: 95% to 5% B (linear gradient)
-
5.1-6 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.
-
Collision Energy: Optimize for each specific analyte as described in the FAQs.
Visualizations
References
Technical Support Center: Isomeric Separation of Methyl-Branched Acyl-CoAs
Welcome to the technical support center for the resolution of isomeric methyl-branched acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation and analysis of methyl-branched acyl-CoA isomers.
Question: Why am I seeing poor chromatographic resolution between my methyl-branched acyl-CoA isomers (e.g., isobutyryl-CoA and n-butyryl-CoA)?
Answer:
Poor resolution between isomeric methyl-branched acyl-CoAs is a common challenge due to their similar physical and chemical properties. Several factors in your liquid chromatography (LC) method could be the cause.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Inadequate Stationary Phase | For reversed-phase chromatography, ensure you are using a C18 column with a small particle size (e.g., 2.7 µm) to maximize efficiency. The choice of stationary phase is critical for resolving isomers.[1] |
| Suboptimal Mobile Phase Composition | The separation of these isomers is highly sensitive to the mobile phase. Employ a gradient elution with a buffered mobile phase. A common starting point is a gradient of methanol (B129727) and water with acetic acid.[1] Adjusting the gradient slope and initial/final concentrations can significantly impact resolution. |
| Incorrect Flow Rate | A lower flow rate (e.g., 0.2 mL/min) can increase the interaction time with the stationary phase, potentially improving the separation of closely eluting isomers.[1] |
| Temperature Fluctuations | Ensure a stable column temperature is maintained, as temperature can affect retention times and selectivity. A column oven set to a consistent temperature (e.g., 25°C) is recommended.[1] |
Question: My mass spectrometry (MS) data shows ambiguous identification of methyl-branched isomers. How can I improve specificity?
Answer:
Mass spectrometry alone often struggles to differentiate between isomeric lipids, as they can produce similar or identical mass spectra.[1] Tandem mass spectrometry (MS/MS) is essential for confident identification.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Lack of Fragmentation Data | Utilize tandem mass spectrometry (MS/MS) to generate characteristic fragment ions. The fragmentation patterns of iso- and anteiso-branched isomers can be distinct.[2] For example, iso-branched fatty acid methyl esters often show a prominent loss of 43 Da ([M-43]), corresponding to the terminal isopropyl group.[2] |
| In-source Fragmentation | In-source fragmentation can complicate spectra. Optimize your electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature) to minimize unwanted fragmentation and promote the formation of the precursor ion. |
| Co-elution of Isomers | If isomers are not chromatographically separated, their MS/MS spectra will be convoluted. Refer to the troubleshooting guide on chromatographic resolution to improve separation prior to MS analysis. |
| Charge-Switch Derivatization | For advanced applications, consider post-column charge-switch derivatization. This technique can produce predictable fragmentation patterns that allow for the de novo assignment of methyl branch points.[1] |
Question: I am experiencing low signal intensity and poor recovery of my acyl-CoA samples. What could be the issue?
Answer:
Acyl-CoAs are present in low abundance in biological tissues and can be prone to degradation and loss during sample preparation.[3][4]
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Inefficient Extraction | Use a robust extraction protocol. A common method involves homogenization in a buffered solution followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile.[3][5] Ensure all steps are performed quickly and at low temperatures to minimize enzymatic degradation. |
| Analyte Degradation | Acyl-CoA thioesters are unstable. It is crucial to work quickly, keep samples on ice, and store extracts at -80°C to prevent degradation.[6] |
| Adsorption to Surfaces | The phosphate (B84403) groups of acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss.[7] Consider using low-adsorption vials and pipette tips. Phosphate methylation derivatization can also mitigate this issue.[7] |
| Sample Purification Issues | Solid-phase extraction (SPE) is often necessary to purify and concentrate acyl-CoAs.[3] Ensure the SPE cartridge (e.g., anion-exchange or C18) is appropriate for your analytes and that the loading, washing, and elution steps are optimized. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating methyl-branched acyl-CoA isomers?
The separation of methyl-branched acyl-CoA isomers primarily relies on subtle differences in their hydrophobicity and shape, which influence their interaction with the stationary phase in liquid chromatography. For instance, in reversed-phase liquid chromatography (RPLC), a synthetic standard of 14:0(12Me) has been shown to elute approximately one minute earlier than its isomer 14:0(13Me) on a C18 column.[1] This difference in retention is due to the position of the methyl branch affecting the overall molecule's interaction with the nonpolar stationary phase.
Q2: Can I use Gas Chromatography (GC) to analyze methyl-branched acyl-CoAs?
Gas chromatography is less commonly used for intact acyl-CoA analysis due to their low volatility.[3] However, GC-MS is a powerful technique for analyzing the fatty acid portion after hydrolysis and derivatization. The acyl-CoAs are typically reduced to their corresponding alcohols or converted to fatty acid methyl esters (FAMEs) before GC analysis.[3] These derivatives are more volatile and provide excellent separation and structural information, especially for identifying branching points.[2][8]
Q3: What are the advantages of using derivatization for acyl-CoA analysis?
Derivatization can significantly improve the analytical performance for methyl-branched acyl-CoAs in several ways:
-
Increased Sensitivity: Fluorescent derivatization, such as converting acyl-CoAs to their etheno-derivatives with chloroacetaldehyde, can lower detection limits to the femtomole range.[3]
-
Improved Chromatographic Properties: Derivatization can enhance peak shape and resolution.[7] For GC analysis, it increases the volatility of the analytes.[9]
-
Enhanced Mass Spectrometric Detection: Derivatization can introduce specific fragmentation patterns that aid in structural elucidation and isomer differentiation.[1]
-
Reduced Analyte Loss: Modifying the phosphate groups through methylation can prevent the adsorption of acyl-CoAs to surfaces.[7]
Q4: What are typical MS/MS parameters for identifying methyl-branched acyl-CoAs?
For positive ion mode ESI-MS/MS, a characteristic neutral loss of 507.0 Da from the [M+H]+ precursor ion is often monitored to identify the acyl chain-retaining product ion.[10] Specific multiple reaction monitoring (MRM) pairs can then be established for quantification. For structural confirmation, collision-induced dissociation (CID) of the molecular ions can reveal fragments indicative of the branching position.[2]
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods described for tissue analysis.[3][5]
-
Homogenization: Homogenize frozen, powdered tissue (~50-100 mg) in 2 mL of cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.
-
Extraction: Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 1,900 x g for 5 minutes.
-
Collection and Dilution: Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
Solid-Phase Extraction (SPE):
-
Load the diluted extract onto an oligonucleotide purification cartridge or a suitable anion-exchange SPE column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Concentration: Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS analysis.
Protocol 2: Reversed-Phase HPLC Separation of Acyl-CoA Isomers
This protocol is based on a described LC-MS/MS method for separating fatty acid isomers.[1]
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Ascentis® Express C18-HPLC column (150 × 3 mm, 2.7 µm).
-
Column Temperature: 25°C.
-
Mobile Phase A: Methanol.
-
Mobile Phase B: 97:3 Water/Methanol with 15 mM acetic acid (v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 1 µL.
-
Gradient:
Time (min) % B 0 80 | 73 | 88 |
Data Summary
Table 1: Example Retention Times for Isomeric Fatty Acids after Derivatization and RPLC Separation.[1]
| Analyte | Retention Time (min) |
| 14:0(12Me) | 40.0 |
| 14:0(13Me) | 41.0 |
| 15:0 (straight-chain) | 44.3 |
Table 2: Common Derivatization Reagents for GC and LC Analysis.
| Analytical Technique | Derivatization Reagent | Target Functional Group | Reference |
| GC | Acetyl chloride/Methanol | Carboxylic acid (for FAMEs) | [11] |
| GC | N-Acyl pyrrolidides | Carboxylic acid | [8] |
| LC | Monobromobimane | Free sulfhydryl groups | [3] |
| LC | Chloroacetaldehyde | Acyl-CoA (to fluorescent etheno-CoA) | [3] |
Visualizations
Caption: General workflow for the analysis of methyl-branched acyl-CoAs from tissue samples.
Caption: Decision tree for troubleshooting poor isomeric separation of acyl-CoAs.
References
- 1. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor signal intensity of 3-Hydroxyisoheptadecanoyl-CoA
Welcome to the technical support center for the analysis of 3-Hydroxyisoheptadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a methyl-branched, long-chain fatty acyl-CoA.[1] Acyl-CoAs are crucial intermediates in numerous metabolic processes, including fatty acid metabolism and biosynthesis of complex lipids.[2] The analysis of specific acyl-CoAs like this compound can provide insights into cellular metabolism and may be relevant in the study of various diseases.
Q2: What are the main challenges in analyzing this compound?
Like other long-chain acyl-CoAs, this compound can be challenging to analyze due to its susceptibility to degradation, potential for low abundance in biological samples, and the complexity of the sample matrix, which can cause ion suppression in mass spectrometry analysis.[3][4]
Q3: What is the general workflow for the analysis of this compound?
A typical workflow involves extraction of the acyl-CoA from a biological sample, purification using solid-phase extraction (SPE), and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Troubleshooting Guide: Poor Signal Intensity of this compound
Low signal intensity is a common issue in the LC-MS/MS analysis of long-chain acyl-CoAs. This guide provides a systematic approach to troubleshooting the problem.
Diagram: Troubleshooting Workflow for Poor Signal Intensity
Caption: A step-by-step workflow for troubleshooting poor LC-MS/MS signal intensity.
Quantitative Data Summary
The following table summarizes key parameters for the LC-MS/MS analysis of long-chain acyl-CoAs. Note that optimal values for this compound may require empirical determination.
| Parameter | Recommended Value/Range | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 1.7-2.6 µm particle size) | Provides good retention and separation of long-chain acyl-CoAs.[7] |
| Mobile Phase A | 10-15 mM Ammonium (B1175870) Hydroxide or 0.1% Formic Acid in Water | High pH can improve peak shape and retention for acyl-CoAs.[7] Acidic conditions can also be used. |
| Mobile Phase B | Acetonitrile (B52724) | Common organic solvent for reversed-phase chromatography. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize well in positive mode.[7] |
| MS/MS Transition | Precursor Ion: [M+H]+ | The protonated molecule of this compound. |
| Product Ion: Neutral Loss of 507 Da | Corresponds to the neutral loss of the phosphoadenosine diphosphate (B83284) moiety, a characteristic fragmentation for acyl-CoAs.[8][9] |
Detailed Experimental Protocol
This protocol provides a general method for the extraction and analysis of this compound from biological tissues.
Diagram: Experimental Workflow
Caption: A generalized experimental workflow for the analysis of this compound.
Methodology
-
Sample Preparation and Homogenization:
-
Start with approximately 100 mg of frozen tissue, kept on dry ice.[6]
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[5][6]
-
Add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Homogenize the tissue thoroughly while keeping the sample on ice.[6]
-
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a weak anion exchange SPE column with methanol (B129727) and then with the extraction buffer.[6]
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with a suitable buffer to remove impurities.
-
Elute the acyl-CoAs from the column using a solvent such as 2-propanol or a methanol/water mixture with a modifying agent like ammonium hydroxide.[5][6]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.[6]
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as those described in the table above.
-
Monitor for the specific precursor-to-product ion transition for this compound in the mass spectrometer.
-
Signaling Pathway Context
While a specific signaling pathway for this compound is not well-defined in the literature, it is an intermediate in fatty acid metabolism. The diagram below illustrates a generalized view of fatty acid beta-oxidation, where 3-hydroxyacyl-CoAs are key intermediates.
Diagram: Generalized Fatty Acid Beta-Oxidation Pathway
References
- 1. CHEBI:72003 [ebi.ac.uk]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Hydroxyisoheptadecanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of 3-Hydroxyisoheptadecanoyl-CoA during sample preparation. Given the limited specific literature on this compound, the principles and protocols outlined here are based on established best practices for the analysis of long-chain acyl-CoA thioesters, which are known for their inherent instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during sample preparation?
A1: The primary causes of degradation are twofold:
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially under neutral or alkaline pH conditions. This results in the cleavage of the molecule into coenzyme A and the corresponding free fatty acid. Acyl-CoAs are known to be highly unstable in aqueous solutions.[1][2]
-
Enzymatic Degradation: Biological samples contain numerous enzymes that can metabolize this compound. Key enzymes include acyl-CoA hydrolases (thioesterases), which cleave the thioester bond, and 3-hydroxyacyl-CoA dehydrogenases, which are involved in the beta-oxidation pathway.[3][4]
Q2: What is the optimal pH range to maintain during sample extraction?
A2: To minimize chemical hydrolysis of the thioester bond, sample preparation should be performed under slightly acidic conditions. A pH range of 4.5 to 6.0 is generally recommended. Many established protocols use acidic quenching solutions, such as perchloric acid or sulfosalicylic acid, or buffers like potassium phosphate (B84403) (KH2PO4) at a pH of around 4.9.[5][6]
Q3: How can I effectively prevent enzymatic degradation of my analyte?
A3: Preventing enzymatic degradation requires immediate and effective inactivation of enzymes. This can be achieved by:
-
Rapid Quenching: Immediately flash-freeze tissue samples in liquid nitrogen upon collection.[7]
-
Acidic Precipitation: Homogenize the sample in a cold, acidic solution (e.g., 10% perchloric acid) to precipitate and inactivate proteins, including degradative enzymes.[5]
-
Organic Solvents: Begin extraction with a high concentration of organic solvent (e.g., acetonitrile, isopropanol) to denature and precipitate enzymes.[1][6]
-
Maintaining Cold Temperatures: All sample preparation steps should be carried out on ice or at 4°C to reduce enzymatic activity.[5]
Q4: What are the recommended storage conditions for samples and extracts containing this compound?
A4: For long-term stability, tissue samples should be stored at -80°C immediately after flash-freezing. Processed extracts containing this compound should also be stored at -80°C and analyzed as quickly as possible. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: My analytical results show low recovery of this compound. What are the potential causes?
A5: Low recovery is a common issue and can stem from several factors:
-
Degradation: As discussed, both chemical and enzymatic degradation during sample handling can significantly reduce analyte concentration.
-
Inefficient Extraction: The choice of extraction solvent is critical. A mixture of organic solvents and an aqueous buffer is often most effective for extracting polar acyl-CoAs from complex biological matrices.[1] The efficiency of extraction can also vary depending on the acyl chain length.[6]
-
Adsorption: Long-chain acyl-CoAs can adsorb to the surfaces of plasticware and glassware. Using low-adhesion polypropylene (B1209903) tubes and minimizing sample transfer steps can help mitigate this issue.
-
Use of an Internal Standard: To account for extraction inefficiency and sample loss, it is crucial to use an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Chemical Degradation (Hydrolysis) | Ensure the pH of all buffers and solutions is between 4.5 and 6.0. Minimize the time the sample spends in aqueous solutions. Process samples rapidly and on ice. |
| Enzymatic Degradation | Review the quenching procedure. Ensure tissue is flash-frozen instantly and homogenized in a solution that effectively denatures proteins (e.g., cold acid or high-concentration organic solvent). | |
| Inefficient Extraction | Optimize the extraction solvent system. A common method involves homogenization in a potassium phosphate buffer followed by the addition of isopropanol (B130326) and acetonitrile.[5] Ensure thorough homogenization to completely disrupt cells and tissues. | |
| High Variability Between Replicates | Inconsistent Sample Processing | Standardize every step of the protocol, from the time of sample collection to the final extraction. Ensure precise timing and temperature control for all samples. |
| Precipitate Formation | After extraction and centrifugation, ensure the supernatant is completely clear before transferring for analysis. If precipitates form upon storage, centrifuge the sample again at a low temperature before injection. | |
| Adsorption to Surfaces | Use low-adhesion microcentrifuge tubes. Minimize the number of transfer steps. Consider pre-rinsing pipette tips with the extraction solvent. | |
| Poor Chromatographic Peak Shape | Incompatible Reconstitution Solvent | The final extract should be reconstituted in a solvent that is compatible with the initial mobile phase of your LC method. A mismatch can lead to peak broadening or splitting.[8] |
| Analyte Instability in Autosampler | Acyl-CoAs can degrade even at the controlled temperatures of an autosampler (e.g., 4°C) over extended periods.[1] Limit the time samples sit in the autosampler before injection and analyze them in a single, continuous batch if possible. |
Data Summary
| Parameter | Condition to Avoid | Optimal Condition | Rationale |
| pH | Neutral to Alkaline (pH > 7.0) | Slightly Acidic (pH 4.5 - 6.0) | Minimizes base-catalyzed hydrolysis of the thioester bond.[1] |
| Temperature | Room Temperature or higher | On ice (0-4°C) for processing; -80°C for storage | Reduces the rate of both chemical hydrolysis and enzymatic degradation.[5] |
| Time | Prolonged processing; extended storage | Rapid processing; analysis as soon as possible | Limits the duration of exposure to degradative conditions.[6] |
| Enzyme Activity | Active endogenous enzymes | Quenched/Inactivated enzymes | Prevents metabolic conversion of the analyte. |
| Freeze/Thaw Cycles | Multiple cycles | Single use aliquots; avoid re-freezing | Repeated cycling can damage the molecule and accelerate degradation. |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a generalized method adapted from established procedures for acyl-CoA analysis.[5][6] Researchers should optimize specific volumes and steps based on their tissue type and analytical instrumentation.
Materials:
-
Frozen tissue sample (~30-50 mg)
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled standard)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9 (ice-cold)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Low-adhesion microcentrifuge tubes (1.5 or 2.0 mL)
-
Homogenizer (bead beater or similar)
Procedure:
-
Preparation: Pre-cool all tubes, solutions, and equipment on ice.
-
Homogenization: Place the frozen tissue (~30-50 mg) in a pre-weighed, pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Quenching & Internal Standard Addition: Add 500 µL of ice-cold 100 mM KH2PO4 (pH 4.9). Add the internal standard at a known concentration. Immediately homogenize the tissue until fully dispersed (e.g., 2 cycles of 45 seconds at 4°C). This step must be performed quickly to inactivate enzymes.[5][6]
-
Solvent Extraction: To the homogenate, add 1.0 mL of an ACN:IPA (1:1 v/v) mixture. Vortex vigorously for 5 minutes at 4°C.
-
Phase Separation: Add 50 µL of saturated (NH4)2SO4. Vortex for 1 minute. Centrifuge at 16,000 x g for 5 minutes at 4°C. Two phases will form.
-
Supernatant Collection: The upper phase contains the acyl-CoAs.[5] Carefully transfer the upper phase to a new pre-chilled low-adhesion tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent appropriate for your LC-MS analysis (e.g., 50 mM ammonium acetate (B1210297) in 20% ACN/80% water).[8] Vortex and centrifuge briefly to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression for 3-Hydroxyisoheptadecanoyl-CoA analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of 3-Hydroxyisoheptadecanoyl-CoA, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting compounds from the sample matrix inhibit the ionization of the target analyte, in this case, this compound. This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analysis. The primary culprits for ion suppression in biological samples are often phospholipids, which are highly abundant in plasma and tissue extracts.
Q2: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A2: When faced with a complete signal loss, a systematic approach is key.
-
Mass Spectrometer Functionality: Begin by infusing a known, stable compound to confirm the mass spectrometer is responding correctly.
-
Fresh Reagents: Prepare fresh standards of this compound and new mobile phases to rule out degradation or contamination.
-
Instrument Parameters: Verify that all instrument settings, including voltages and gas flows, are correct and that a stable electrospray is being generated.
Q3: What are the primary causes of low signal intensity for long-chain acyl-CoAs like this compound?
A3: Several factors can contribute to low signal intensity:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions. It is crucial to keep samples cold and minimize time at room temperature.
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can significantly impact the ionization efficiency of this compound.
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or inadequate collision energy can result in poor sensitivity.
-
Sample Loss During Preparation: Adsorption to plasticware or inefficient extraction can lead to low recovery. Using polypropylene (B1209903) tubes and appropriate sample preparation techniques is recommended.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Guide 1: Diagnosing and Mitigating Ion Suppression
Problem: You observe a significant drop in signal intensity when analyzing this compound in a biological matrix compared to a pure standard solution.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting ion suppression.
Guide 2: Addressing Poor Peak Shape and Retention Time Shifts
Problem: You are observing tailing, fronting, or split peaks, or your retention time for this compound is inconsistent.
Potential Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | Add a small amount of a competing agent to the mobile phase (e.g., a higher concentration of ammonium (B1175870) hydroxide). |
| Column contamination. | Flush the column with a strong solvent or replace the guard column. | |
| Peak Fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Split Peaks | Partially clogged frit or column void. | Replace the column frit or the column itself. |
| Injection solvent is too different from the mobile phase. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column. |
Data Presentation: Comparison of Sample Preparation Techniques
Effective sample preparation is the most critical step in minimizing ion suppression. Below is a comparison of common techniques for the analysis of lipids and other compounds in biological matrices. While specific data for this compound is limited, the following tables provide a general overview of the expected performance.
Table 1: Qualitative Comparison of Sample Preparation Methods
| Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Minimal selectivity, often results in significant ion suppression from phospholipids. | Initial screening or when high throughput is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. | Removing a broad range of interferences when analyte solubility allows. |
| Solid-Phase Extraction (SPE) | Highly selective, can effectively remove specific classes of interferences like phospholipids. | Requires method development and can be more time-consuming and expensive than PPT. | Achieving the lowest detection limits and minimizing ion suppression for complex samples. |
Table 2: Quantitative Comparison of Matrix Effect Reduction
The following data, adapted from a study on a panel of 22 different drugs, illustrates the typical reduction in matrix effects achievable with different sample preparation techniques. Matrix effects were quantified by comparing the analyte response in the presence and absence of the matrix.
| Sample Preparation Method | Average Matrix Effect (%) | Standard Deviation of Matrix Effect (%) |
| Solid-Phase Extraction (Oasis PRiME HLB) | 6 | 1.4 - 8.8 |
| Liquid-Liquid Extraction | 16 | 2.6 - 28.3 |
| Supported Liquid Extraction (SLE) | 26 | 1.9 - 10.3 |
| (Data adapted from Waters Corporation technical literature) |
A microelution-SPE method has been shown to remove over 99% of the main plasma phospholipids.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Biological Tissues
This protocol is a general method that can be adapted for the extraction of this compound.
Workflow Diagram:
Caption: A typical solid-phase extraction workflow.
Materials:
-
C18 SPE cartridges
-
Water (HPLC grade)
-
Ammonium hydroxide
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
Procedure:
-
Homogenization: Homogenize the tissue sample in a suitable buffer on ice.
-
Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample and collect the supernatant.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Wash with a higher percentage of organic solvent to remove less polar impurities, such as some phospholipids.
-
-
Elution: Elute the this compound with an appropriate solvent, such as acetonitrile with a small amount of ammonium hydroxide.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Long-Chain Acyl-CoAs from Biological Tissues
Procedure:
-
Homogenization: Homogenize the tissue sample in a suitable buffer on ice.
-
Extraction:
-
Add a water-immiscible organic solvent (e.g., a mixture of isopropanol (B130326) and hexane) to the homogenate.
-
Vortex thoroughly to ensure complete mixing.
-
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the this compound.
-
Drying and Reconstitution: Dry the organic extract under nitrogen and reconstitute in the initial mobile phase.
Protocol 3: LC-MS/MS Analysis of this compound
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water.
-
Mobile Phase B: 10 mM ammonium formate in acetonitrile/isopropanol (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the long-chain acyl-CoAs, and then re-equilibrate.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Hydroxyisoheptadecanoyl-CoA Analysis
This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxyisoheptadecanoyl-CoA against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals working on metabolic pathways and drug discovery. The quantification of acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states. While several methods exist, LC-MS/MS has emerged as the most sensitive and specific technique.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound. This section compares the performance of a typical LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/Fluorescence) and Enzymatic Assays.
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | < 5%[1] | < 15% | < 20% |
| Accuracy | 94.8 to 110.8% | Variable | Variable |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Table 1: Comparison of key performance parameters for different analytical methods used for acyl-CoA quantification. Data is compiled from various sources for similar long-chain acyl-CoAs.[1][2]
Experimental Protocols
Detailed methodologies for the LC-MS/MS method and its alternatives are provided below.
LC-MS/MS Method
This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Collision Energy: Optimized for the specific analyte.[1]
Alternative Method 1: HPLC-UV/Fluorescence
This method requires derivatization of the thiol group for fluorescence detection.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]
2. HPLC
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: Acetonitrile/water gradient.[1]
-
Detection: UV or Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent label.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.
1. Reaction Setup
-
Combine the sample with a reaction buffer containing a specific dehydrogenase enzyme that acts on 3-hydroxyacyl-CoAs and NAD⁺.
-
Incubate at a controlled temperature.
2. Detection
-
Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.[1]
Visualizations
Biochemical Pathway
The following diagram illustrates the involvement of 3-hydroxyacyl-CoAs in the mitochondrial fatty acid beta-oxidation pathway.
Caption: Fatty Acid Beta-Oxidation Pathway.
Experimental Workflow
The diagram below outlines the key steps in the validation of the LC-MS/MS method.
Caption: LC-MS/MS Method Validation Workflow.
References
A Comparative Guide to the Inter-laboratory Measurement of 3-Hydroxyisoheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantitative analysis of 3-Hydroxyisoheptadecanoyl-CoA, a methyl-branched long-chain fatty acyl-CoA. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document outlines the performance of established analytical platforms used for the broader class of acyl-CoAs. The presented data, compiled from various studies, serves as a benchmark for laboratories aiming to develop and validate methods for similar molecules.
Data Presentation: Performance of Acyl-CoA Quantification Methods
The following table summarizes typical performance characteristics of liquid chromatography-mass spectrometry (LC-MS) based methods for the analysis of long-chain acyl-CoAs. These values can be considered representative for the analysis of this compound.
| Performance Metric | Method A: UHPLC-ESI-MS/MS (Reversed Phase) | Method B: UHPLC-ESI-MS/MS (HILIC) | General Flow-Injection MS/MS |
| Analytes | C2-C20 Acyl-CoAs | Short-chain Acyl-CoAs | Short-chain Acyl-CoAs |
| Intra-Assay CV (%) | 5 - 10 | Not Reported | High Precision |
| Inter-Assay CV (%) | 5 - 6 | Not Reported | Not Reported |
| Limit of Detection (LOD) | 1-5 fmol | Not Reported | Not Reported |
| Recoveries (%) | 90 - 111 | Not Reported | Not Reported |
| Sample Type | Tissues, Cells | Tissues, Cells | Tissues |
CV: Coefficient of Variation. Data is generalized from studies on various long-chain and short-chain acyl-CoAs.
Experimental Protocols
Accurate and reproducible quantification of this compound necessitates meticulous experimental protocols. Below are detailed methodologies for sample preparation and analysis by Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS), a commonly employed technique for acyl-CoA analysis.
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is designed to efficiently extract a broad range of acyl-CoAs from tissues and cells while minimizing degradation.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold 5% (w/v) perchloric acid (PCA)
-
Internal Standard (e.g., C17-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Ammonium (B1175870) hydroxide
-
Formic acid
Procedure:
-
Homogenization: Homogenize frozen tissue or cell pellets in 1 ml of ice-cold 10% TCA containing a known amount of the internal standard.
-
Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 ml of methanol followed by 1 ml of water.
-
Load the supernatant from the precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 ml of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 ml of methanol containing 2% ammonium hydroxide.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
UHPLC-ESI-MS/MS Analysis
This method combines reversed-phase chromatography for separation with tandem mass spectrometry for sensitive and specific detection.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 ml/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the [M+H]+ of the molecule, and a characteristic product ion will result from the fragmentation of the phosphopantetheine moiety.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from biological samples.
Caption: Experimental workflow for this compound analysis.
Proposed Metabolic Pathway: Beta-Oxidation of a Branched-Chain Fatty Acid
This compound is an intermediate in the beta-oxidation of isoheptadecanoic acid, a branched-chain fatty acid. The pathway is analogous to the oxidation of straight-chain fatty acids but may involve additional enzymes to handle the methyl branch.
Caption: Proposed beta-oxidation pathway for Isoheptadecanoyl-CoA.
A Comparative Guide to the Quantification of 3-Hydroxyisoheptadecanoyl-CoA in Diverse Tissues
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Representative Acyl-CoA Levels in Different Tissues
The following table summarizes representative quantitative data for various long-chain acyl-CoAs in rat liver and hamster heart, providing a comparative framework. Levels are expressed in nmol/g of wet weight tissue.
| Acyl-CoA Species | Rat Liver (nmol/g wet weight) | Hamster Heart (nmol/g wet weight) |
| Total Acyl-CoA | 83 ± 11 | 61 ± 9 |
| 14:0-CoA | Present, not individually quantified | Present, not individually quantified |
| 16:1-CoA | Present, not individually quantified | Present, not individually quantified |
| 18:2-CoA | Present, not individually quantified | Present, not individually quantified |
| 16:0-CoA | Present, not individually quantified | Present, not individually quantified |
| 18:1-CoA | Present, not individually quantified | Present, not individually quantified |
| 18:0-CoA | Present, not individually quantified | Present, not individually quantified |
Data adapted from a study on the quantitation of long-chain acyl-CoA in mammalian tissue.[1]
Experimental Protocols
The accurate quantification of acyl-CoAs in tissues is a multi-step process that requires careful sample handling and sophisticated analytical techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Tissue Extraction of Acyl-CoAs
A critical first step is the efficient extraction of acyl-CoAs from tissue samples while minimizing degradation.
-
Objective: To isolate acyl-CoAs from other cellular components.
-
Procedure:
-
Freeze-clamp the tissue in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue in a solution of chloroform (B151607) and methanol.[1][2]
-
Separate the phases by adding chloroform and a salt solution (e.g., 10 mM ammonium (B1175870) formate).[2]
-
The upper aqueous phase containing the acyl-CoAs is collected.[2]
-
For further purification, solid-phase extraction (SPE) can be employed.[2]
-
2. Quantification by LC-MS/MS
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[3][4][5]
-
Objective: To separate and quantify individual acyl-CoA species.
-
Instrumentation: An ultra-pressure liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[3]
-
Chromatographic Separation:
-
A reverse-phase column (e.g., C8 or C18) is typically used.[3][6]
-
A binary gradient elution with solvents such as ammonium hydroxide (B78521) in water and acetonitrile (B52724) is employed to separate the different acyl-CoA species.[3]
-
-
Mass Spectrometry Detection:
-
Quantification:
-
Stable isotope-labeled internal standards (e.g., [U-13C]-palmitoyl-CoA) are added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.[2][3]
-
A standard curve is generated using known concentrations of the analyte of interest (or a suitable surrogate if the standard is not available).[3]
-
Experimental Workflow and Signaling Pathways
Experimental Workflow for Acyl-CoA Quantification
The following diagram illustrates the typical workflow for the extraction and quantification of acyl-CoAs from tissue samples.
Fatty Acid Metabolism and Acyl-CoA Biosynthesis
3-Hydroxyisoheptadecanoyl-CoA is an intermediate in fatty acid metabolism. The diagram below provides a simplified overview of fatty acid biosynthesis, where acetyl-CoA is the primary building block.
References
- 1. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Hydroxyisoheptadecanoyl-CoA: Accuracy and Precision
For researchers, scientists, and drug development professionals investigating metabolic pathways, the accurate and precise quantification of specific acyl-CoA species is paramount. This guide provides a comprehensive comparison of analytical methodologies for 3-Hydroxyisoheptadecanoyl-CoA, a branched-chain 3-hydroxy fatty acyl-CoA. While specific performance data for this particular analyte is not extensively published, this guide extrapolates from established methods for structurally similar long-chain and branched-chain acyl-CoAs to provide a reliable framework for its quantification.
The two primary methods discussed are state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the intact acyl-CoA, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the corresponding 3-hydroxyisoheptadecanoic acid after hydrolysis.
Comparison of Analytical Methods
The choice of analytical technique depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. LC-MS/MS is generally favored for its high sensitivity and specificity in analyzing intact acyl-CoAs, while GC-MS provides a robust and reliable alternative for the analysis of the hydrolyzed fatty acid.
| Parameter | LC-MS/MS for Long-Chain Acyl-CoAs | GC-MS for 3-Hydroxy Fatty Acids |
| Analyte | Intact this compound | 3-Hydroxyisoheptadecanoic acid (after hydrolysis and derivatization) |
| Linearity | Excellent (R² > 0.99) | Excellent (R² > 0.99) |
| Limit of Detection (LOD) | High sensitivity (low fmol to pmol range) | High sensitivity (sub-micromolar range) |
| Precision (CV%) | Typically < 15% (Intra- and Inter-day)[1][2] | Typically 5-15%[3] |
| Accuracy/Recovery | 94.8% to 110.8% for similar long-chain acyl-CoAs[1][2] | High, especially with stable isotope dilution |
| Specificity | High, based on precursor/product ion transitions | High, based on mass spectral fragmentation |
| Sample Preparation | Solid-phase extraction (SPE) is common | Hydrolysis, extraction, and derivatization required |
| Throughput | High, with modern UHPLC systems | Moderate, due to sample preparation steps |
| Key Advantage | Direct measurement of the intact molecule | Well-established, robust methodology |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are based on established methods for similar analytes and can be adapted for this compound.
Method 1: LC-MS/MS for Intact this compound
This method is adapted from protocols for the quantification of long-chain acyl-CoAs.[1][2]
1. Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue or cell samples in a suitable buffer.
-
Add an internal standard (e.g., a stable isotope-labeled analog like ¹³C-labeled this compound, if available, or a structurally similar odd-chain 3-hydroxy acyl-CoA).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoAs.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Ammonium hydroxide in acetonitrile.
-
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transition for this compound. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[1][2]
Method 2: GC-MS for 3-Hydroxyisoheptadecanoic Acid
This method involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization and GC-MS analysis.[3]
1. Sample Preparation:
-
Add a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-hydroxyisoheptadecanoic acid) to the sample.
-
Hydrolysis: Perform alkaline hydrolysis (e.g., with NaOH) to cleave the CoA moiety, yielding the free 3-hydroxyisoheptadecanoic acid.
-
Extraction: Acidify the sample and extract the 3-hydroxy fatty acid using an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the solvent and derivatize the extracted fatty acid to increase its volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
2. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column (e.g., HP-5MS) with a temperature gradient program.[3]
-
Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) ionization mode.
-
Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized 3-hydroxyisoheptadecanoic acid and its internal standard.[3]
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the metabolic relevance of this compound, the following diagrams are provided.
Caption: Comparative workflow for LC-MS/MS and GC-MS analysis.
Caption: Branched-chain fatty acid beta-oxidation pathway.
Conclusion
The quantification of this compound can be achieved with high accuracy and precision using either LC-MS/MS for the intact molecule or GC-MS for its hydrolyzed form. LC-MS/MS offers the advantage of direct measurement and high sensitivity. GC-MS, while requiring more extensive sample preparation, is a robust and reliable alternative. The choice of method will ultimately depend on the specific research question, sample type, and available resources. For the highest level of accuracy, the use of a stable isotope-labeled internal standard is strongly recommended for both techniques.
References
A Comparative Guide to the Analysis of Long-Chain 3-Hydroxyacyl-CoAs: Considerations for 3-Hydroxyisoheptadecanoyl-CoA Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary methodologies for the quantification of long-chain acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), fluorescent assays, and enzymatic assays. Each approach offers distinct advantages and limitations in terms of sensitivity, specificity, linearity, and throughput.
Comparison of Analytical Methods
The selection of an appropriate assay for 3-Hydroxyisoheptadecanoyl-CoA will depend on the specific requirements of the research, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Assay Type | Principle | Linearity | Range of Detection | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and quantification based on specific mass-to-charge ratios and fragmentation patterns. | Excellent (R² > 0.99 typical) | Picomole to femtomole level | High specificity and sensitivity, capable of multiplexing. | Requires expensive instrumentation and significant method development. |
| Fluorescent Assays | Utilization of fluorescent probes that bind to acyl-CoAs or are products of an enzymatic reaction involving the target analyte, leading to a measurable change in fluorescence. | Good (R² > 0.98 typical) | Picomole to nanomole level[1] | High sensitivity, suitable for high-throughput screening. | Potential for interference from other molecules in the sample matrix, may require specific probes or coupled enzyme systems. |
| Enzymatic Assays | Measurement of the activity of a specific enzyme (e.g., 3-hydroxyacyl-CoA dehydrogenase) that uses the target acyl-CoA as a substrate, often coupled to a spectrophotometric or fluorometric readout. | Good (R² > 0.99 reported for similar assays) | Nanomole to micromole level | Cost-effective, relatively simple to perform. | Lower sensitivity and specificity compared to LC-MS/MS, susceptible to inhibition or activation by other sample components. |
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental results. Below are generalized protocols for the key analytical methods discussed.
LC-MS/MS Method for Long-Chain Acyl-CoA Quantification
This protocol is based on established methods for the analysis of long-chain acyl-CoAs in biological matrices.
a. Sample Preparation:
-
Homogenize tissue or cell samples in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).
-
Perform a liquid-liquid extraction with an organic solvent mixture (e.g., isopropanol/acetonitrile).
-
Centrifuge to pellet proteins and other insoluble material.
-
The supernatant containing the acyl-CoAs is then concentrated under a stream of nitrogen.
b. Chromatographic Separation:
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol (B129727) in water).
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the acyl-CoAs using a gradient of mobile phases, for example:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol/acetonitrile (1:1).
-
-
The gradient is programmed to separate the analyte of interest from other components in the sample.
c. Mass Spectrometric Detection:
-
Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.
-
Quantify the analyte by comparing the peak area of its specific transition to that of the internal standard.
Fluorescent Assay for Long-Chain Acyl-CoA
This protocol describes a general approach using a fluorescent probe that binds to long-chain acyl-CoAs.
a. Reagent Preparation:
-
Prepare a stock solution of a fluorescent probe that exhibits a change in fluorescence upon binding to acyl-CoAs (e.g., a derivative of acrylodan).
-
Prepare a standard curve of a known long-chain acyl-CoA.
b. Assay Procedure:
-
Add the sample or standard to a microplate well.
-
Add the fluorescent probe solution to each well.
-
Incubate for a specified time at a controlled temperature to allow for binding.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Determine the concentration of the unknown sample by comparing its fluorescence to the standard curve.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay indirectly quantifies 3-hydroxyacyl-CoAs by measuring the activity of the enzyme that metabolizes them.
a. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Prepare a solution of NAD⁺ (the cofactor for the dehydrogenase).
-
Prepare a solution of purified 3-hydroxyacyl-CoA dehydrogenase.
b. Assay Procedure:
-
Add the reaction buffer, NAD⁺ solution, and the sample containing the 3-hydroxyacyl-CoA to a cuvette or microplate well.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA dehydrogenase enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
The rate of NADH production is proportional to the concentration of the 3-hydroxyacyl-CoA substrate.
-
Calculate the concentration of the substrate based on the initial reaction rate and a standard curve.
Visualizing the Workflow
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for determining the linearity and range of detection for a hypothetical this compound assay.
Caption: Workflow for determining the linearity and range of detection of a this compound assay using LC-MS/MS.
Caption: General workflow for determining linearity and range of detection for fluorescent or enzymatic assays.
References
A Researcher's Guide to the Comparative Metabolomics of Branched-Chain Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways involved in the oxidation of branched-chain fatty acids (BCFAs). It is intended to be a valuable resource for researchers and professionals in drug development, offering insights into the metabolic nuances of these lipids and their implications in health and disease. This document outlines the key differences in the metabolic intermediates of BCFA and straight-chain fatty acid (SCFA) oxidation, details the experimental protocols for their analysis, and illustrates the primary signaling pathway governing their catabolism.
Comparative Analysis of Metabolic Intermediates
The oxidation of BCFAs differs significantly from that of SCFAs due to the presence of methyl branches on the carbon skeleton. These branches necessitate alternative enzymatic pathways, namely alpha-oxidation and a modified beta-oxidation, leading to a distinct metabolic signature. The following tables summarize the key metabolic intermediates expected from the oxidation of a common SCFA, palmitic acid, and two representative BCFAs, phytanic acid and pristanic acid.
Table 1: Key Metabolic Intermediates of Palmitic Acid (C16:0) Beta-Oxidation
| Metabolite Category | Key Intermediates | Expected Abundance |
| Acyl-CoAs | Palmitoyl-CoA, Myristoyl-CoA, Lauroyl-CoA, etc. | High initial substrate, decreasing chain length |
| Acylcarnitines | Palmitoylcarnitine, Myristoylcarnitine, etc. | Reflective of Acyl-CoA pool |
| Organic Acids | - | - |
| Final Products | Acetyl-CoA | High |
Table 2: Key Metabolic Intermediates of Phytanic Acid Oxidation
| Metabolite Category | Key Intermediates | Expected Abundance |
| Acyl-CoAs | Phytanoyl-CoA, Pristanoyl-CoA, 4,8-Dimethylnonanoyl-CoA | Sequential formation and degradation |
| Acylcarnitines | Phytanoylcarnitine, Pristanoylcarnitine, 4,8-Dimethylnonanoylcarnitine (C11:0), 2,6-Dimethylheptanoylcarnitine (C9:0) | Accumulation of specific branched-chain species |
| Organic Acids | Pristanic Acid | Key intermediate of alpha-oxidation |
| Final Products | Acetyl-CoA, Propionyl-CoA | Mixed products from subsequent beta-oxidation |
Table 3: Key Metabolic Intermediates of Pristanic Acid Oxidation
| Metabolite Category | Key Intermediates | Expected Abundance |
| Acyl-CoAs | Pristanoyl-CoA, 4,8,12-Trimethyltridecanoyl-CoA, 4,8-Dimethylnonanoyl-CoA | Sequential formation and degradation |
| Acylcarnitines | Pristanoylcarnitine, 4,8-Dimethylnonanoylcarnitine (C11:0), 2,6-Dimethylheptanoylcarnitine (C9:0) | Accumulation of specific branched-chain species |
| Organic Acids | - | - |
| Final Products | Acetyl-CoA, Propionyl-CoA | Mixed products from peroxisomal beta-oxidation |
Experimental Protocols
Accurate and reproducible quantification of the metabolic intermediates of BCFA oxidation is crucial for comparative studies. The following are detailed methodologies for the analysis of acylcarnitines and organic acids from biological samples.
Protocol 1: LC-MS/MS Analysis of Acylcarnitines
This protocol is adapted for the quantification of a broad range of acylcarnitines, including the specific branched-chain species indicative of BCFA oxidation.
1. Sample Preparation (Plasma/Serum)
- To 50 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) containing a mixture of deuterated internal standards (e.g., d3-carnitine, d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of acylcarnitines.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 20% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the precursor ion (M+H)+ and a common product ion of m/z 85 for most acylcarnitines. Specific precursor ions for various acylcarnitines should be determined from standards.
Protocol 2: GC-MS Analysis of Organic Acids
This protocol is designed for the analysis of organic acids, including dicarboxylic acids that may be produced from omega-oxidation of fatty acids.
1. Sample Preparation (Urine or Cell Culture Media)
- To 1 mL of urine or cell culture media, add an internal standard (e.g., tropic acid).
- Adjust the pH to <2 with HCl.
- Extract the organic acids with two portions of 3 mL ethyl acetate.
- Combine the organic layers and evaporate to dryness under nitrogen.
- Derivatization:
- Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions
- Gas Chromatography (GC):
- Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometry (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan mode (e.g., m/z 50-600) for identification of unknown organic acids. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of known organic acids.
Signaling Pathway and Experimental Workflow
The catabolism of BCFAs is intricately regulated by a network of signaling pathways, with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) playing a central role.
BCFA Oxidation Signaling Pathway
The following diagram illustrates the central role of PPARα in regulating the expression of genes involved in both peroxisomal and mitochondrial fatty acid oxidation.
Experimental Workflow for Comparative Metabolomics
The diagram below outlines a typical workflow for a comparative metabolomics study of BCFA oxidation.
Validating Biomarkers for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for the diagnosis and monitoring of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency. While the initial query focused on 3-Hydroxyisoheptadecanoyl-CoA, current research and clinical practice center on a panel of long-chain 3-hydroxyacylcarnitines and advanced interpretive ratios. This document details the performance of these biomarkers, outlines experimental protocols, and presents visual workflows to aid in their validation and application.
Executive Summary
The diagnosis of LCHAD and TFP deficiencies, rare but potentially fatal inborn errors of fatty acid metabolism, relies on the identification of specific metabolic signatures. The gold standard for newborn screening is the measurement of long-chain 3-hydroxyacylcarnitines in dried blood spots by tandem mass spectrometry (MS/MS). While individual acylcarnitine markers are effective, a recently developed "HADHA ratio" has demonstrated superior specificity and sensitivity, reducing the likelihood of false-positive and false-negative results. Confirmatory testing involves the analysis of urinary 3-hydroxy-dicarboxylic acids and molecular genetic analysis of the HADHA and HADHB genes.
Biomarker Performance Comparison
The following tables summarize the key biomarkers for LCHAD/TFP deficiency and their reported diagnostic performance.
Table 1: Primary Screening Biomarkers for LCHAD/TFP Deficiency
| Biomarker | Description | Advantages | Limitations |
| Individual Long-Chain 3-Hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH) | Elevated levels of 3-hydroxypalmitoylcarnitine (C16-OH) and 3-hydroxyoleoylcarnitine (C18:1-OH) are primary indicators in newborn screening.[1] | Well-established markers for initial screening. | Can be elevated in other conditions, leading to false positives. Levels can be normal in milder cases or if the infant was recently fed.[2][3] |
| "HADHA Ratio" ((C16OH + C18OH + C18:1OH) / C0) | A calculated ratio of the sum of key long-chain 3-hydroxyacylcarnitines to free carnitine (C0).[4][5][6] | Significantly improves sensitivity and specificity compared to individual markers.[4][5][6] Helps differentiate LCHAD/TFP deficiency from other fatty acid oxidation disorders like VLCAD deficiency.[4][5][6] | Requires calculation and established cut-off values. |
Table 2: Confirmatory Diagnostic Biomarkers for LCHAD/TFP Deficiency
| Biomarker/Test | Description | Advantages | Limitations |
| Urinary 3-Hydroxy-dicarboxylic Acids | Increased excretion of specific 3-hydroxy-dicarboxylic acids in urine is a hallmark of the disease. | Provides strong evidence for a defect in long-chain fatty acid oxidation. | Excretion can be intermittent, especially in individuals with milder forms of the disease.[1] |
| Molecular Genetic Testing (HADHA and HADHB genes) | Sequencing of the HADHA and HADHB genes to identify disease-causing mutations.[7][8][9] | Provides a definitive diagnosis and allows for carrier testing in family members.[1] | A large number of mutations have been identified, and the significance of novel variants may be unclear. |
Experimental Protocols
Acylcarnitine Analysis in Dried Blood Spots by LC-MS/MS
Objective: To quantify the levels of long-chain 3-hydroxyacylcarnitines for newborn screening.
Methodology:
-
Sample Collection: A blood spot is collected from the heel of a newborn onto a filter paper card and allowed to dry.[10]
-
Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot.[10]
-
The disc is placed in a well of a 96-well plate.
-
An extraction solution containing methanol (B129727) and stable isotope-labeled internal standards is added to each well.[11]
-
The plate is agitated to allow for the extraction of acylcarnitines.
-
The supernatant is transferred to a new plate and dried under a stream of nitrogen.
-
-
Derivatization:
-
A derivatization reagent (e.g., n-butanol-HCl) is added to the dried extract to convert the acylcarnitines to their butyl esters.[10]
-
The plate is incubated to allow the reaction to complete.
-
The derivatization reagent is then evaporated.
-
-
LC-MS/MS Analysis:
-
The derivatized sample is reconstituted in a mobile phase.
-
The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12]
-
The acylcarnitines are separated by liquid chromatography and detected by the mass spectrometer in precursor ion or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: The concentrations of individual acylcarnitines are determined by comparing the signal of the analyte to that of its corresponding stable isotope-labeled internal standard. The "HADHA ratio" is then calculated.
Urinary 3-Hydroxy-dicarboxylic Acid Analysis by GC-MS
Objective: To confirm the diagnosis of LCHAD/TFP deficiency by detecting elevated levels of specific organic acids in urine.
Methodology:
-
Sample Collection: A urine sample is collected from the patient.
-
Sample Preparation:
-
Derivatization:
-
A derivatization reagent (e.g., BSTFA with 1% TMCS) is added to the dried extract to create volatile trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[14][15]
-
The sample is heated to ensure complete derivatization.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS).
-
The organic acids are separated by gas chromatography based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer is used to identify and quantify the individual organic acids based on their mass spectra.
-
-
Data Analysis: The levels of 3-hydroxy-dicarboxylic acids are quantified and compared to established reference ranges.
Molecular Genetic Testing of HADHA and HADHB Genes
Objective: To provide a definitive molecular diagnosis of LCHAD or TFP deficiency.
Methodology:
-
Sample Collection: A whole blood or saliva sample is collected from the patient.[9]
-
DNA Extraction: Genomic DNA is extracted from the collected sample.
-
PCR Amplification: The coding regions and exon-intron boundaries of the HADHA and HADHB genes are amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing (NGS) technologies.[7][8]
-
Data Analysis: The patient's DNA sequence is compared to the reference sequences of the HADHA and HADHB genes to identify any pathogenic variants.
Visualizing the Diagnostic Workflow and Underlying Pathology
To further clarify the diagnostic process and the metabolic pathway involved, the following diagrams are provided.
Caption: Diagnostic workflow for LCHAD/TFP deficiency.
Caption: Simplified fatty acid β-oxidation pathway highlighting the role of LCHAD.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. providers2.genedx.com [providers2.genedx.com]
- 8. LCHAD/TFP Gene Sequencing Panel | Inborn Errors of Metabolism Diagnostic Testing Program [cincinnatichildrens.org]
- 9. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 10. cda-amc.ca [cda-amc.ca]
- 11. zivak.com [zivak.com]
- 12. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Validation of 3-Hydroxyisoheptadecanoyl-CoA Data with Other 'Omics': A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of multiple 'omics' datasets provides a powerful approach to understanding complex biological systems and discovering novel therapeutic targets.[1] This guide provides a framework for the cross-validation of metabolomics data, specifically focusing on 3-Hydroxyisoheptadecanoyl-CoA, with transcriptomic and proteomic datasets. While direct experimental studies on the cross-validation of this compound are not extensively documented, this guide presents a generalized workflow, experimental protocols, and data presentation strategies based on established multi-omics integration methodologies.
Quantitative Data Summary
A key aspect of multi-omics research is the ability to compare quantitative data across different molecular levels. The following table provides a hypothetical example of how data for this compound could be integrated with transcriptomic and proteomic data from a comparative study (e.g., treatment vs. control).
| Analyte | Fold Change (Treatment vs. Control) | p-value | Data Source |
| Metabolite | |||
| This compound | 2.5 | 0.01 | UHPLC-MS/MS |
| Potential Related Genes | |||
| ACAA1 (Acetyl-CoA Acyltransferase 1) | 1.8 | 0.03 | RNA-Seq |
| HADH (Hydroxyacyl-CoA Dehydrogenase) | -1.5 | 0.04 | RNA-Seq |
| ECHS1 (Enoyl-CoA Hydratase, Short Chain 1) | 1.6 | 0.02 | RNA-Seq |
| Potential Related Proteins | |||
| ACAA1 | 1.6 | 0.04 | LC-MS/MS |
| HADH | -1.3 | 0.05 | LC-MS/MS |
| ECHS1 | 1.4 | 0.03 | LC-MS/MS |
Experimental Protocols
Objective and reproducible experimental methodologies are crucial for the successful integration of 'omics' data. Below are detailed protocols for the key experiments cited.
Quantification of this compound via UHPLC-MS/MS
This protocol is adapted from established methods for the quantitative analysis of fatty acyl-Coenzyme A species.
-
Sample Preparation:
-
Biological samples (cells or tissues) are flash-frozen in liquid nitrogen to quench metabolic activity.
-
Extraction is performed using a solvent mixture, typically containing acetonitrile, methanol, and water, to precipitate proteins and extract metabolites.
-
The supernatant containing the acyl-CoAs is collected and dried under a stream of nitrogen.
-
The dried extract is reconstituted in a suitable buffer for injection into the UHPLC-MS/MS system.
-
-
Chromatographic Separation:
-
An ultra-high performance liquid chromatography (UHPLC) system is used for the separation of acyl-CoAs.
-
A C18 reversed-phase column is commonly employed.
-
A gradient elution is performed using mobile phases typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
A tandem mass spectrometer (MS/MS) operating in positive ion mode with electrospray ionization (ESI) is used for detection.
-
Multiple reaction monitoring (MRM) is employed for targeted quantification, using specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Transcriptomic Analysis via RNA-Seq
-
RNA Extraction: Total RNA is extracted from biological samples using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are quality-controlled and trimmed. The reads are then aligned to a reference genome, and gene expression levels are quantified (e.g., as transcripts per million - TPM). Differential gene expression analysis is performed to identify genes with significant changes in expression between experimental conditions.
Proteomic Analysis via LC-MS/MS
-
Protein Extraction and Digestion: Proteins are extracted from biological samples using a lysis buffer containing detergents and protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay). The proteins are then denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Peptide Separation: The resulting peptide mixture is separated using a nanoflow liquid chromatography (LC) system with a reversed-phase column. A gradient of increasing organic solvent is used to elute the peptides.
-
Mass Spectrometry: The eluting peptides are ionized using ESI and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer acquires MS1 scans to measure peptide masses and MS2 scans (tandem mass spectra) of the most abundant peptides for sequencing.
-
Data Analysis: The raw MS data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. The protein abundance data is then used for differential expression analysis.
Visualizations
Diagrams are essential for visualizing complex biological relationships and experimental workflows.
Caption: Hypothetical metabolic pathway involving this compound.
Caption: Workflow for cross-validation of this compound data.
References
Safety Operating Guide
Navigating the Disposal of 3-Hydroxyisoheptadecanoyl-CoA: A Guide to Safe and Compliant Laboratory Practices
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, prioritize personal and environmental safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat when handling 3-Hydroxyisoheptadecanoyl-CoA and its waste.
-
Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill control kit readily available. In the event of a spill, absorb the material with a non-flammable absorbent, such as vermiculite (B1170534) or spill mats.[1]
II. Step-by-Step Disposal Protocol
Follow this systematic approach to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data, treat all materials contaminated with this compound as hazardous chemical waste.
-
Avoid Mixing: Do not mix this waste with other waste streams, such as biological, radioactive, or incompatible chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2] Proper segregation is crucial to prevent dangerous chemical reactions.[3]
Step 2: Containerization
-
Select a Compatible Container: Use a chemically compatible and leak-proof container for waste collection.[4] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for this type of waste.
-
Container Integrity: Ensure the container is in good condition, free from damage or deterioration, and has a secure, leak-proof closure.[3]
-
Capacity Limit: Do not fill the container to more than 90% of its capacity to prevent spills and allow for expansion.[4]
Step 3: Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "HAZARDOUS WASTE".
-
Full Chemical Name: Include the full chemical name: "this compound".
-
List of Components: If the waste is in a solution, list all components and their approximate percentages.
-
Hazard Pictograms: If the compound is determined to have specific hazards, include the relevant hazard pictograms.
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated and clearly labeled satellite accumulation area (SAA) that is close to the point of generation and under the control of laboratory personnel.[4][5]
-
Secondary Containment: Place the waste container in a secondary containment system, such as a tray, to contain any potential leaks or spills.[2]
-
Storage Conditions: Keep the container tightly sealed and protected from sources of ignition, heat, and direct sunlight.[1] The storage area should be well-ventilated.
Step 5: Final Disposal
-
Contact EHS: Once the waste container is full or is no longer needed, contact your institution's EHS office to arrange for a pickup.
-
Licensed Waste Contractor: The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the waste in accordance with all local, state, and federal regulations.[4][5]
III. Summary of Waste Management Principles
For quick reference, the following table summarizes the key principles for managing this compound waste.
| Principle | Guideline | Source |
| Waste Minimization | Seek opportunities to reduce the quantity of waste generated in the laboratory. | [5] |
| Segregation | Separate incompatible chemicals to prevent dangerous reactions. | [3] |
| Containerization | Use chemically compatible, leak-proof containers with secure closures. | [3][4] |
| Labeling | Clearly label all waste containers with "Hazardous Waste" and the full chemical name. | [5][6] |
| Storage | Store waste in a designated satellite accumulation area with secondary containment. | [2][5] |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste disposal. | [3][4] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can ensure the responsible management of this compound waste, safeguarding both their immediate work environment and the broader ecosystem. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. download.basf.com [download.basf.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. odu.edu [odu.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
Essential Safety and Operational Guide for Handling 3-Hydroxyisoheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxyisoheptadecanoyl-CoA, a methyl-branched fatty acyl-CoA used in research. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document establishes a safety protocol based on the precautionary principle and available information on analogous long-chain fatty acyl-CoAs and other fatty acid derivatives.
Hazard Assessment and Precautionary Approach
As the toxicological properties of this compound have not been fully investigated, it must be handled as a potentially hazardous substance. Based on the safety profiles of similar fatty acids and their derivatives, the primary foreseeable risks are dermal and eye irritation. Inhalation of aerosols or dusts, and ingestion, should also be avoided.
Key Precautionary Statement: Until specific hazard data is available, treat this compound with the same level of caution as other novel biochemicals with unknown toxicities.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- ANSI-approved safety glasses with side shields- Fume hood or ventilated enclosure | - Prevents skin contact and inhalation of fine particulates. |
| Solution Preparation and Handling | - Standard laboratory coat- Nitrile gloves- Chemical splash goggles | - Protects against splashes to the eyes and skin. |
| Analytical Procedures (e.g., HPLC, MS) | - Standard laboratory coat- Nitrile gloves- Safety glasses | - Standard protection for low-volume, enclosed system operations. |
| Spill Cleanup | - Chemical-resistant outer gloves over nitrile gloves- Chemical splash goggles- Disposable gown or coverall | - Enhanced protection during direct contact with spilled material. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Refer to the supplier's product data sheet for specific temperature requirements (typically -20°C or below for long-term stability).
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazard warnings.
Experimental Workflow
The following diagram illustrates a typical workflow for experiments involving this compound, emphasizing safety checkpoints.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled waste container. Clean the spill area with a suitable detergent and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Dispose of as chemical waste through your institution's hazardous waste management program.- Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, labeled solid chemical waste container. |
| Contaminated Solvents | - Collect in a labeled hazardous waste container for liquid organic waste. |
| Empty Containers | - Rinse thoroughly with a suitable solvent. Dispose of the rinsate as hazardous waste.- Deface the label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic. |
The following flowchart outlines the decision-making process for the disposal of materials contaminated with this compound.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory. This proactive approach to safety is fundamental to building a culture of trust and reliability in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
